4-Amino-1-Boc-piperidine-4-carboxylic acid
描述
The exact mass of the compound 1-Boc-4-aminopiperidine-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHLVALLAURVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351230 | |
| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183673-71-4 | |
| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 183673-71-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-1-Boc-piperidine-4-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid
Introduction
This compound is a synthetic, bifunctional cyclic amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine at the C4 position.[1] This unique arrangement makes it a valuable building block, or scaffold, for synthesizing complex molecules, including peptide mimetics and novel therapeutic agents.[3][4] The Boc protecting group is crucial for its utility, as it allows for selective chemical modifications at the carboxylic acid terminus before exposing the amine group for further reactions under mild acidic conditions.[1]
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, intended for researchers and professionals in the field of organic synthesis and drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings. The compound typically appears as a white solid or powder.[2][5] For storage, it is recommended to keep it in a dark, dry, and well-ventilated place, often at temperatures between 2-8°C.[1][6]
| Property | Value |
| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[7] |
| Synonyms | 1-Boc-4-aminopiperidine-4-carboxylic acid, 4-(Boc-amino)piperidine-4-carboxylic acid, N-Boc-4-aminopiperidine-4-carboxylic acid[1][7] |
| CAS Number | 183673-71-4[2][7] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1][5][7] |
| Molecular Weight | 244.29 g/mol [1][7] |
| Appearance | White solid/powder[2][3][5] |
| Melting Point | 289-294 °C |
| Boiling Point | 409.8 °C at 760 mmHg (Predicted)[8] |
| Solubility | Soluble in Methanol[5] |
| pKa | 2.15 ± 0.20 (Predicted)[5] |
| InChI Key | YNHLVALLAURVJF-UHFFFAOYSA-N[7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Key signals include those corresponding to the piperidine ring protons (typically in the δ 1.4–3.5 ppm range) and a characteristic singlet for the nine equivalent protons of the Boc group's methyl groups (around δ 1.4 ppm).[1]
-
¹³C NMR : Expected signals include carbonyl carbons for the Boc group (around δ 155 ppm) and the carboxylic acid (around δ 175 ppm).[1]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong C=O stretching vibration for the Boc group's carbonyl at approximately 1680–1720 cm⁻¹. A broad O–H stretch from the carboxylic acid group is also prominent, typically appearing in the 2500–3300 cm⁻¹ region.[1]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (244.29 g/mol ) and to analyze its fragmentation patterns for structural validation.[1]
Reactivity and Chemical Transformations
The chemical utility of this molecule stems from its bifunctional nature. The two primary reactive sites, the carboxylic acid and the Boc-protected amine, can be addressed sequentially.
-
Carboxylic Acid Reactions : The carboxylic acid group can undergo standard transformations such as esterification or amide bond formation (peptide coupling) with an amine, typically activated by coupling reagents like DCC, EDC, or HATU.
-
Boc Group Deprotection : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free primary amine. This unmasked amine is then available for subsequent reactions, such as acylation or peptide bond formation.[1]
The logical flow of using this compound in synthesis is depicted in the diagram below.
Caption: Synthetic utility workflow.
Experimental Protocols
Synthesis of this compound
A well-documented procedure for the synthesis of this compound and its derivatives is available through Organic Syntheses. The process generally involves multiple steps starting from simpler precursors. A representative multi-step synthesis is outlined below, adapted from established literature.[9]
Step A: Piperidine-4-spiro-5'-hydantoin Formation
-
Charge a 1000-mL round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the resulting suspension by rotary evaporation and cool to precipitate the product, which is collected by filtration.
Step B: Boc Protection of the Hydantoin
-
Suspend the hydantoin product from Step A in a suitable solvent.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium hydroxide) to the suspension.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the Boc-protected hydantoin intermediate.
Step C: Hydrolysis to the Amino Acid
-
Charge a round-bottomed flask with the Boc-protected hydantoin intermediate (e.g., 40.0 g, 0.8 mol) suspended in THF (340 mL).
-
Add a 2.0M potassium hydroxide solution (340 mL) and stir for approximately 4 hours.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 5.
-
The desired product, this compound, precipitates as a white solid.
-
Collect the solid by filtration and dry under vacuum to yield the final product.[9]
The workflow for this synthesis is visualized in the following diagram.
Caption: Multi-step synthesis of the target compound.
Safety and Handling
According to GHS classifications, this compound is considered a hazardous substance.[7]
-
Hazard Statements :
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]
-
First Aid : In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[10][11]
-
Disposal of the compound should be carried out by a licensed professional waste disposal service in accordance with local regulations.[13]
References
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. This compound | 183673-71-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 183673-71-4 [m.chemicalbook.com]
- 6. N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid =97.0 HPLC 183673-66-7 [sigmaaldrich.com]
- 7. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of conformationally constrained amino acid analogues is a cornerstone of modern medicinal chemistry. Among these, 4-Amino-1-Boc-piperidine-4-carboxylic acid has emerged as a pivotal building block, offering a unique scaffold to imbue peptides and small molecules with enhanced structural definition and biological activity. This technical guide provides an in-depth overview of its structure, synthesis, and application, with a focus on experimental protocols and quantitative data.
Core Structural Features and Physicochemical Properties
This compound, systematically named 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, is a bifunctional molecule featuring a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid. The nitrogen of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is readily removable under mild acidic conditions.[1] This unique arrangement makes it a valuable intermediate for constructing more complex molecular architectures.[1]
The presence of the rigid piperidine ring introduces a significant degree of conformational constraint, which can be highly advantageous in peptide design. By limiting the rotational freedom of the peptide backbone, this scaffold can help to pre-organize a peptide into a specific bioactive conformation, potentially leading to increased receptor affinity and selectivity.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 244.29 g/mol | [1][2] |
| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [2] |
| CAS Number | 183673-71-4 | [2] |
| Appearance | White solid/powder | [3] |
| Melting Point | 289-294 °C | |
| Boiling Point (estimated) | 410 °C | [1] |
| Density (estimated) | 1.18 g/cm³ | [1] |
| Solubility | Soluble in methanol | |
| pKa (predicted) | 2.15 ± 0.20 | |
| XLogP3-AA (predicted) | -2.2 | [2] |
Spectroscopic Characterization
The structural integrity of this compound is typically confirmed by a suite of spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (Predicted, 400.13 MHz, DMSO) | δ 1.39 (s, 9H), 1.68-1.76 (td, 2H), 1.89-1.92 (d, 2H), 3.03 (broad, 2H), 3.62-3.65 (d, 2H), 7.16 (exchangeable), 12.36 (exchangeable) |
| ¹³C NMR (Predicted) | Carbonyl carbons for the Boc group (~155 ppm) and the carboxylic acid (~175 ppm) are characteristic. |
| IR Spectroscopy | A strong C=O stretch around 1680–1720 cm⁻¹ confirms the presence of the Boc group, while a broad O–H stretch from approximately 2500–3300 cm⁻¹ is indicative of the carboxylic acid.[1] |
| Mass Spectrometry | Validates the molecular weight of 244.29 g/mol and provides characteristic fragmentation patterns.[1] |
Experimental Protocols
Synthesis of this compound
A reliable and detailed protocol for the synthesis of this compound can be adapted from a procedure published in Organic Syntheses.[4] The synthesis is a multi-step process that begins with readily available starting materials.
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin [4]
-
In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide in deionized water dropwise to the reaction mixture.
-
Seal the flask and stir at room temperature for 48 hours.
-
Concentrate the reaction mixture by rotary evaporation and cool to precipitate the product.
-
Collect the solid by suction filtration and wash with deionized water.
Step 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin) [4]
-
Suspend the dried piperidine-4-spiro-5'-hydantoin in acetonitrile.
-
Add triethylamine and stir the suspension for 30 minutes.
-
Add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.
-
Collect the resulting solid by suction filtration.
Step 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid [4]
-
In a round-bottomed flask, suspend the tris-Boc protected hydantoin in tetrahydrofuran (THF).
-
Add an aqueous solution of potassium hydroxide and stir the mixture for 4 hours.
-
Pour the reaction mixture into a separatory funnel and separate the aqueous layer.
-
Wash the aqueous layer with THF.
-
Acidify the aqueous layer to pH 5 with hydrochloric acid to precipitate the product.
-
Collect the white solid by filtration and dry under reduced pressure.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for Boc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Deprotection: Remove the N-terminal Boc protecting group of the resin-bound peptide by treating with a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
In a separate vessel, pre-activate this compound (typically 2-4 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of DIEA in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the reaction mixture for a sufficient time to ensure complete coupling, which can be monitored by a Kaiser test.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.
Applications in Drug Discovery and Design
The rigid piperidine scaffold of this compound is a privileged structure in medicinal chemistry. Its incorporation into bioactive molecules can lead to compounds with improved pharmacological properties.
As a Scaffold for Kinase Inhibitors
Derivatives of 4-aminopiperidine have been successfully employed in the development of potent and selective kinase inhibitors. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as orally bioavailable inhibitors of Protein Kinase B (Akt), a key node in cell survival signaling pathways that is frequently dysregulated in cancer.[5] While this study did not use the exact title compound, it highlights the utility of the 4-aminopiperidine-4-carboxamide core in targeting the ATP-binding site of kinases. The constrained nature of the piperidine ring helps to position the critical pharmacophoric elements for optimal interaction with the target protein.
Induction of Helical Structures in Peptides
The incorporation of cyclic α,α-disubstituted amino acids like this compound can promote the formation of stable helical secondary structures in peptides.[3] This is particularly valuable in the design of peptidomimetics that aim to mimic the α-helical domains of proteins involved in protein-protein interactions. The conformational rigidity of the piperidine ring can nucleate and stabilize helical folds, even in short peptide sequences.
References
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 183673-71-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Cornerstone for Innovative Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Amino-1-Boc-piperidine-4-carboxylic acid, a pivotal building block in modern pharmaceutical research and development. Its unique structural features make it an invaluable component for the synthesis of novel therapeutics, particularly in the realm of peptide chemistry and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, offering a comprehensive resource for professionals in the field.
Core Chemical and Physical Properties
This compound is a bifunctional molecule featuring a piperidine scaffold, a common structural motif in many biologically active compounds.[1] The presence of a Boc-protected amine and a carboxylic acid on the same carbon atom provides a versatile platform for chemical modification.[1]
| Property | Value | Reference |
| Molecular Weight | 244.29 g/mol | [2][3][4][5][6] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [2][3][5][6] |
| CAS Number | 183673-71-4 | [3][4][6] |
| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [6] |
| Appearance | White Powder | [7] |
| Purity | ≥95% - ≥97% (HPLC) | [5][8] |
| Storage Conditions | Room temperature, keep in a dark, dry, and well-ventilated place. Some suppliers recommend 0-8°C or 4°C. | [4][5][8][9] |
Spectroscopic and Analytical Data
Characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Observed Characteristics |
| IR Spectroscopy | Confirms the presence of the Boc group (C=O stretch at approximately 1680–1720 cm⁻¹) and the carboxylic acid (broad O–H stretch around 2500–3300 cm⁻¹).[2] |
| NMR Spectroscopy | ¹H NMR spectroscopy identifies protons of the piperidine ring (δ 1.4–3.5 ppm) and the Boc methyl groups (δ 1.4 ppm). ¹³C NMR spectroscopy verifies the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm).[2] |
| Mass Spectrometry | Validates the molecular weight of the compound and provides information on its fragmentation patterns.[2] |
Experimental Protocol: Synthesis
A common and convenient method for the preparation of this compound involves a multi-step synthesis starting from 4-piperidone monohydrate hydrochloride.[10]
Step A: Synthesis of Piperidine-4-spiro-5'-hydantoin
-
In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the resulting suspension to a volume of 300 mL by rotary evaporation at 40°C.
-
Cool the solution to 10°C to precipitate a white solid.
-
Collect the solid by suction filtration. Concentrate the filtrate to 200 mL to obtain a second crop of the product.
-
Wash the combined solid with four 25-mL portions of deionized water and dry to yield the product.[10]
Step B: Boc Protection of the Piperidine Nitrogen
This step is detailed in the full synthesis but is summarized here for brevity. The piperidine nitrogen of the hydantoin intermediate is protected using di-tert-butyl dicarbonate (Boc₂O).
Step C: Hydrolysis to this compound
-
In a 2000-mL round-bottomed flask, prepare a suspension of the Boc-protected hydantoin (40.0 g, 0.8 mol) in THF (340 mL).
-
Add 340 mL of 2.0 M potassium hydroxide solution in one portion.
-
Stopper the flask and stir the reaction mixture for 4 hours.
-
Pour the mixture into a 1000-mL separatory funnel for workup.
-
The subsequent workup, including acidification and extraction, yields the final product as a white solid.[10]
Applications in Drug Discovery and Development
This compound is a highly valued building block in medicinal chemistry due to its versatile structure.[1][11]
-
Peptide Synthesis: The Boc protecting group allows for the controlled, stepwise addition of this amino acid derivative into peptide chains, preventing unwanted side reactions.[1] It is particularly useful in the synthesis of complex and helical peptides.[7]
-
Medicinal Chemistry: The piperidine scaffold is a common feature in many approved drugs.[1] Incorporating this moiety can impart favorable pharmacological properties to new drug candidates. The amino and carboxylic acid groups serve as convenient handles for further chemical modifications.[1]
-
Development of Novel Therapeutics: Derivatives of this compound are being explored for the treatment of a range of conditions, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[1][8]
-
Bioconjugation: This molecule can be used to link drugs to targeting molecules, enhancing the specificity and efficacy of treatments.[8][12]
Logical Workflow: From Synthesis to Application
The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery.
Caption: General workflow from synthesis to application.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][13] Avoid breathing dust and prevent contact with skin and eyes.[9][14]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3][15]
The toxicological properties of this compound have not been fully investigated, and it should be handled with the care due to a potentially hazardous chemical.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 183673-71-4|4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 183673-71-4 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
- 12. covethouse.eu [covethouse.eu]
- 13. echemi.com [echemi.com]
- 14. zycz.cato-chem.com [zycz.cato-chem.com]
- 15. capotchem.com [capotchem.com]
Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine-4-carboxylic acid is a bifunctional cyclic α,α-disubstituted amino acid analog of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid piperidine scaffold and orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a free carboxylic acid and amino group at the 4-position—make it a valuable building block for the synthesis of complex molecules, including peptide mimetics, constrained peptides, and small molecule libraries for drug development.[1][3] The presence of both an amino and a carboxylic acid group on the same quaternary carbon allows for the introduction of unique conformational constraints in peptides, often leading to enhanced biological activity and stability. This technical guide provides a detailed overview of a common and well-documented synthetic route to this important building block, complete with experimental protocols and quantitative data.
Synthetic Pathway Overview
A prevalent and reliable method for the synthesis of this compound begins with 4-piperidone monohydrate hydrochloride. The synthesis proceeds through a three-step sequence involving the formation of a hydantoin intermediate, followed by Boc protection of the piperidine nitrogen, and concluding with the hydrolysis of the hydantoin ring to yield the final product.
Caption: Overall synthetic workflow from 4-piperidone to the final product.
Quantitative Data Summary
The following tables summarize the typical yields and reaction conditions for each step in the synthesis of this compound.
Table 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
| Parameter | Value | Reference |
| Starting Material | 4-Piperidone Monohydrate Hydrochloride | [2] |
| Reagents | Ammonium Carbonate, Potassium Cyanide | [2] |
| Solvent | Methanol, Water | [2] |
| Reaction Time | 48 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | Not explicitly stated for this step, but part of a high-yielding sequence. |
Table 2: Synthesis of 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin)
| Parameter | Value | Reference |
| Starting Material | Piperidine-4-spiro-5'-hydantoin | [2] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, 4-Dimethylaminopyridine (DMAP) | [2] |
| Solvent | Not specified, likely an aprotic solvent like THF or DCM | [1][2] |
| Reaction Time | 72 hours | [2] |
| Temperature | Not explicitly stated, likely room temperature. | [1][2] |
| Yield | 83-90% | [2] |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin) | [2] |
| Reagents | Potassium Hydroxide | [2] |
| Solvent | Tetrahydrofuran (THF), Water | [2] |
| Reaction Time | 4 hours | [2] |
| Temperature | Not explicitly stated, likely room temperature. | [2] |
| Yield | 64-68% | [2] |
Experimental Protocols
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
This initial step involves the Bucherer-Bergs reaction to form the hydantoin ring system from a ketone.
Caption: Experimental workflow for the synthesis of the hydantoin intermediate.
Methodology: Caution: Potassium cyanide is highly toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a 1000-mL round-bottomed flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.[2]
-
Stir the mixture at room temperature until all solids have dissolved.[2]
-
In a separate beaker, dissolve potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water. Add this solution dropwise to the reaction mixture over 10 minutes.[2]
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.[2]
-
Concentrate the resulting suspension to a volume of approximately 300 mL by rotary evaporation at 40°C.[2]
-
Cool the solution to 10°C to induce precipitation of a white solid.[2]
-
Collect the solid by suction filtration. The filtrate can be further concentrated to yield additional product.[2]
-
Wash the combined solid with four 25-mL portions of deionized water to yield the desired product as a white solid.[2]
Step 2: Synthesis of 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin)
The second step involves the protection of the piperidine and hydantoin nitrogens with Boc groups.
Methodology:
-
In a suitable reaction vessel, suspend Piperidine-4-spiro-5'-hydantoin in an appropriate solvent.
-
Add triethylamine (approximately 2.2 equivalents) and stir the suspension for 30 minutes.[2]
-
Add di-tert-butyl dicarbonate (Boc₂O, approximately 11 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.02 equivalents).[2]
-
Add additional portions of DMAP at 12-hour intervals over the course of the reaction.[2]
-
Stir the reaction mixture vigorously for a total of 72 hours.[2]
-
Collect the resulting light yellow solid by suction filtration to obtain the tris-Boc protected hydantoin.[2] The product can be dried under vacuum to yield an ivory-colored solid with a yield of 83-90%.[2]
Step 3: Synthesis of this compound
The final step is the selective hydrolysis of the hydantoin ring to unmask the amino and carboxylic acid functionalities.
Caption: Experimental workflow for the hydrolysis of the hydantoin intermediate.
Methodology:
-
In a 2000-mL round-bottomed flask equipped with a magnetic stir bar, suspend the tris-Boc protected hydantoin (40.0 g, 0.08 mol) in 340 mL of THF.[2]
-
Add 340 mL of 2.0 M potassium hydroxide solution in one portion.[2]
-
Stopper the flask and stir the reaction mixture for 4 hours.[2]
-
Pour the reaction mixture into a 1000-mL separatory funnel for work-up.[2]
-
The subsequent work-up, which involves acidification and filtration, yields the final product as a white solid (64-68% yield).[2]
Conclusion
The synthetic route described provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this approach attractive for both academic research and industrial applications. The resulting bifunctional building block is a versatile tool for the synthesis of novel chemical entities with potential therapeutic applications. Proper handling and storage of this compound, sealed in a dry, dark place at 2-8°C, are crucial to maintain its integrity for research purposes.[1]
References
A Technical Guide to Boc-Protected Aminopiperidine Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected aminopiperidine carboxylic acids are a critical class of bifunctional building blocks in modern medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The presence of both a protected amine and a carboxylic acid on the piperidine ring allows for versatile and controlled incorporation into complex molecular architectures, particularly in the synthesis of peptidomimetics, constrained peptides, and small molecule therapeutics.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, providing an orthogonal protection strategy essential for multi-step synthesis.[3] This guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of various isomers of Boc-protected aminopiperidine carboxylic acid, complete with detailed experimental protocols and data presented for easy comparison.
Physicochemical Properties
The physicochemical properties of Boc-protected aminopiperidine carboxylic acid isomers are crucial for their handling, reactivity, and incorporation into synthetic workflows. The following tables summarize key data for the 2-, 3-, and 4-substituted isomers.
Table 1: Physicochemical Properties of Boc-Protected Aminopiperidine-2-carboxylic Acid Isomers
| Property | (S)-N-Boc-Piperidine-2-carboxylic acid | (R)-(+)-N-Boc-2-piperidinecarboxylic acid | N-Boc-2-piperidinecarboxylic acid (racemic) |
| CAS Number | 26250-84-0[4] | 28697-17-8[5] | 98303-20-9[6] |
| Molecular Formula | C11H19NO4[4][7] | C11H19NO4 | C11H19NO4[6] |
| Molecular Weight | 229.27 g/mol [4][7] | 229.27 g/mol | 229.27 g/mol [6] |
| Appearance | White to off-white powder[7] | White to light yellow crystal powder[5] | Solid |
| Melting Point | 122-127 °C[4][7] | 116-119 °C[5] | Not available |
| Solubility | Insoluble in water[7] | Soluble in dimethylformamide[5] | Not available |
| Storage | Room Temperature[7] | 2-8°C | 2-8°C[6] |
Table 2: Physicochemical Properties of Boc-Protected Aminopiperidine-3-carboxylic Acid Isomers
| Property | (R)-3-(Boc-amino)piperidine | N-Boc-3-Aminopiperidine |
| CAS Number | 309956-78-3[8] | 184637-48-7[9] |
| Molecular Formula | C10H20N2O2[8] | C10H20N2O2[9] |
| Molecular Weight | 200.28 g/mol [8] | 200.28 g/mol [9] |
| Appearance | Solid[8] | Clear liquid |
| Melting Point | 116-121 °C[8] | 181-182°C[9] |
| Solubility | Soluble in methanol and ethanol[1] | Slightly soluble in water[9] |
| Storage | 2-8°C[8] | 2-8°C under inert gas[9] |
Table 3: Physicochemical Properties of Boc-Protected Aminopiperidine-4-carboxylic Acid
| Property | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid |
| CAS Number | 252720-31-3[3] |
| Molecular Formula | C11H20N2O4[3] |
| Molecular Weight | 244.29 g/mol [3] |
| Appearance | White solid |
| Boiling Point | 410 °C (estimated)[3] |
| Density | 1.18 g/cm³[3] |
| Storage | 2-8°C in a dry, dark environment[3] |
Synthesis of Boc-Protected Aminopiperidine Carboxylic Acids
The synthesis of Boc-protected aminopiperidine carboxylic acids can be achieved through various routes, often starting from readily available precursors. The following sections detail representative synthetic protocols for the 3- and 4-substituted isomers.
Synthesis of (R)-3-Boc-aminopiperidine
A multi-step synthesis for (R)-3-Boc-aminopiperidine has been reported, starting from N-Cbz-3-piperidinecarboxylic acid. This process involves chiral resolution, amidation, Hofmann degradation, Boc protection, and final deprotection.
Synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid
An alternative route to chiral 3-aminopiperidine derivatives starts from the natural amino acid L-glutamic acid. This multi-step synthesis involves esterification, Boc-protection, reduction, tosylation, and cyclization. The overall yield for this process is reported to be in the range of 44% to 55%.
Experimental Protocols
The following are detailed experimental protocols for key synthetic transformations.
Protocol 1: Synthesis of (R)-3-Boc-aminopiperidine
This protocol is adapted from a patented procedure.
Step 1: Chiral Resolution of N-Cbz-3-piperidinecarboxylic acid
-
Dissolve 26.3 g of N-Cbz-3-piperidinecarboxylic acid in 55 mL of methanol.
-
Heat the solution to 40-50 °C with stirring.
-
Slowly add a solution of 11 g of R-phenylethylamine in 13.5 mL of methanol.
-
Maintain the temperature and stir for 20-30 minutes after the addition is complete.
-
Slowly cool the mixture to 10-15 °C to induce crystallization.
-
Collect the carboxylate salt by suction filtration and dry.
-
Recrystallize the salt from ethanol to achieve an enantiomeric excess (ee) greater than 99%.
-
Dissolve the final salt in water and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Extract the product twice with ethyl acetate.
-
Combine the organic phases and concentrate to obtain the resolved acid (Compound I).
Step 2: Amidation
-
The resolved acid (Compound I) is reacted with ammonia to form the corresponding amide (Compound II). Specific conditions may vary.
Step 3: Hofmann Degradation
-
Compound II undergoes a Hofmann degradation reaction to yield the amine (Compound III).
Step 4: Boc Protection
-
Compound III is protected with di-tert-butyl dicarbonate ((Boc)2O) to give the Boc-protected amine (Compound IV).
Step 5: Hydrogenation (Cbz Removal)
-
Compound IV is subjected to hydrogenation to remove the Cbz protecting group, yielding the final product, (R)-3-Boc-aminopiperidine.[10]
Protocol 2: Synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid
This protocol is based on a published research article.
Step 1: Esterification of L-glutamic acid
-
L-glutamic acid is converted to its corresponding diester in quantitative yield using thionyl chloride in methanol at 0°C to room temperature for 12 hours.
Step 2: N-Boc Protection
-
The diester is N-Boc protected using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) to furnish the N-Boc protected diester in 92% yield.
Step 3: Reduction to Diol
-
The N-Boc protected diester is reduced with sodium borohydride in methanol at room temperature to yield the corresponding diol as the major product.
Step 4: Tosylation
-
The diol is treated with p-toluenesulfonyl chloride in the presence of a base to form the ditosylate.
Step 5: Cyclization
-
The ditosylate is reacted with a primary amine to yield the desired 3-(N-Boc amino) piperidine derivative.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected aminopiperidine carboxylic acids are valuable building blocks in solid-phase peptide synthesis (SPPS), where they can be used to introduce conformational constraints and improve the pharmacological properties of peptides.
Representative Workflow for SPPS using Boc-aminopiperidine carboxylic acid
Protocol 3: Incorporation of Boc-aminopiperidine-4-carboxylic acid into a Peptide Sequence via SPPS
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-aminopiperidine-4-carboxylic acid.
1. Resin Preparation:
-
Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIEA).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
3. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).
4. Neutralization:
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Coupling of Boc-aminopiperidine-4-carboxylic acid:
-
Dissolve 1-Boc-4-aminopiperidine-4-carboxylic acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
6. Peptide Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Boc-protected aminopiperidine carboxylic acids are indispensable tools in the arsenal of medicinal chemists. Their unique structural features and versatile reactivity enable the synthesis of novel and complex molecules with therapeutic potential. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with a focus on providing practical experimental details for researchers in the field of drug discovery and development. The continued exploration of these building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 6. N-Boc-2-哌啶甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 9. 184637-48-7 CAS MSDS (N-BOC-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of 4-Amino-1-Boc-piperidine-4-carboxylic acid. This versatile bifunctional molecule serves as a crucial building block in medicinal chemistry and peptide synthesis, contributing to the development of novel therapeutics.
Core Properties
This compound, a white crystalline solid, is a valuable synthetic intermediate due to its piperidine scaffold and orthogonally protected amino and carboxylic acid functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enhances its stability and allows for selective chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | References |
| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [1] |
| CAS Number | 183673-71-4 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White crystalline powder/solid | [2][3] |
| Melting Point | 289-294 °C | [2] |
| Boiling Point (Estimated) | 482.6 °C at 760 mmHg | [4] |
| Solubility | Soluble in Methanol | |
| pKa (Predicted) | 2.15 ± 0.20 |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of this compound. Below are the characteristic spectral data.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the piperidine ring protons typically in the range of δ 1.4–3.5 ppm and a characteristic singlet for the nine protons of the Boc group around δ 1.4 ppm.[5] |
| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the Boc group (around 155 ppm) and the carboxylic acid (around 175 ppm).[5] |
| FT-IR | The infrared spectrum exhibits a broad O-H stretching band for the carboxylic acid from approximately 2500–3300 cm⁻¹ and a strong C=O stretching absorption for the Boc group between 1680–1720 cm⁻¹.[5] |
Experimental Protocols
Synthesis of this compound
A well-established, multi-step synthesis starting from 4-piperidone monohydrate hydrochloride is detailed below. This procedure is adapted from a reliable source and provides a clear pathway to obtain the target compound.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials and Reagents:
-
4-Piperidone monohydrate hydrochloride
-
Ammonium carbonate
-
Potassium cyanide (Caution: highly toxic)
-
Methanol
-
Deionized water
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
-
In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Slowly add a solution of potassium cyanide in deionized water.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the resulting suspension by rotary evaporation.
-
Cool the solution to induce precipitation of the product.
-
Collect the solid by suction filtration and wash with deionized water. Dry the product.
Step 2: Synthesis of 1-Boc-piperidine-4-spiro-5'-hydantoin
-
Suspend the dried piperidine-4-spiro-5'-hydantoin in 1,2-dimethoxyethane.
-
Add triethylamine and stir the suspension.
-
Add di-tert-butyl dicarbonate followed by a catalytic amount of DMAP.
-
Stir the reaction mixture vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.
-
Collect the resulting solid by suction filtration.
-
Dissolve the solid in chloroform and wash sequentially with 1.0 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the Boc-protected hydantoin.
Step 3: Synthesis of this compound
-
Suspend the Boc-protected hydantoin in a mixture of THF and a 2.0 M aqueous solution of potassium hydroxide.
-
Stir the mixture for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with chloroform.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 6.0 N HCl, leading to the precipitation of the product.
-
Collect the white solid by filtration and dry under reduced pressure to yield this compound.
Purification
The crude product can be purified by recrystallization. A common method involves dissolving the compound in a hot solvent mixture, such as ethanol/water, followed by slow cooling to induce the formation of pure crystals.[5]
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed for purity analysis. A typical setup would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile containing an additive like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a suitable wavelength or charged aerosol detection (CAD) for compounds lacking a strong chromophore.
General Analytical Workflow
Caption: A typical workflow for the analysis of the synthesized compound.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its rigid piperidine core is a common scaffold in many approved drugs and clinical candidates. The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide chains or for the attachment of diverse functional groups.
This compound and its derivatives are particularly significant in the development of:
-
Protein Kinase B (Akt) Inhibitors: The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making Akt a prime target for cancer therapy.[6] Derivatives of 4-aminopiperidine have been successfully developed as potent and selective Akt inhibitors.[7][8] These inhibitors typically work by competing with ATP at the kinase's active site.
Akt Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a drug candidate.
-
N-type Calcium Channel Blockers: N-type calcium channels are crucial in regulating neurotransmitter release and are validated targets for the treatment of chronic pain.[9] The 4-aminopiperidine scaffold has been utilized to develop selective N-type calcium channel blockers with analgesic properties.[9] These blockers can modulate neuronal excitability by reducing calcium influx.
Mechanism of N-type Calcium Channel Blockade
Caption: Blockade of neurotransmitter release via N-type calcium channel inhibition.
-
Other Therapeutic Targets: The versatility of this scaffold has also led to its use in developing ligands for various other targets, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, and bradykinin hB2 receptor antagonists.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile tool for researchers. The successful application of its derivatives in developing potent and selective inhibitors for critical therapeutic targets like Akt and N-type calcium channels underscores its importance in the ongoing quest for novel and effective medicines. This guide provides the essential technical information required for the effective utilization of this valuable compound in research and drug development endeavors.
References
- 1. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]
- 5. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 6. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-1-Boc-piperidine-4-carboxylic acid, a pivotal building block in contemporary medicinal chemistry and pharmaceutical development. Its unique structural features, combining a conformationally constrained piperidine scaffold with orthogonally protected amino and carboxylic acid functionalities, make it an invaluable tool for the synthesis of complex molecular architectures and novel therapeutic agents.
Core Chemical Features and Properties
This compound, systematically named 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a white crystalline solid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the 4-amino and 4-carboxylic acid groups, a crucial aspect in multi-step organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| CAS Number | 183673-71-4 | [2] |
| Appearance | White Powder | [2] |
| Melting Point | 289-294 °C | [1] |
| pKa (predicted) | 2.15 ± 0.20 | [2] |
| Boiling Point (estimated) | 410 °C | [3] |
| Density (estimated) | 1.18 g/cm³ | [3] |
| Solubility | Methanol | [2] |
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: Confirms the presence of the Boc protecting group (C=O stretch around 1680–1720 cm⁻¹) and the carboxylic acid (broad O–H stretch from 2500–3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons of the piperidine ring and the Boc group. ¹³C NMR spectroscopy confirms the presence of the carbonyl carbons of both the Boc group and the carboxylic acid.
-
Mass Spectrometry (MS): Used to verify the molecular weight of the compound and to study its fragmentation patterns.
Applications in Research and Development
The versatility of this compound makes it a valuable starting material in several areas of pharmaceutical research.
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. The piperidine scaffold is a common motif in many biologically active molecules, and the amino and carboxylic acid functionalities provide convenient points for chemical modification to explore structure-activity relationships (SAR). It is notably used as a reactant for the synthesis of:
-
SIRT2 inhibitors[4]
-
Melanin-concentrating hormone receptor 1 (MCH1) antagonists[4]
-
Bradykinin hB2 receptor antagonists[4]
-
Neurokinin-1 receptor ligands[4]
Peptide Synthesis
As a cyclic α,α-disubstituted amino acid, it is utilized in the preparation of water-soluble, highly helical peptides. The constrained piperidine ring can induce specific secondary structures in peptides, which can be beneficial for enhancing their biological activity and stability. The Boc and carboxylic acid groups allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocols
Synthesis of this compound
A detailed and reliable method for the synthesis of this compound has been reported in Organic Syntheses. The following is a summary of the key steps.
Starting Materials: 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin)
Reagents: Tetrahydrofuran (THF), 2.0 M Potassium Hydroxide (KOH) solution, Hydrochloric Acid (HCl)
Procedure:
-
A suspension of the starting hydantoin derivative in THF is prepared in a round-bottomed flask equipped with a magnetic stirrer.
-
An equal volume of 2.0 M aqueous potassium hydroxide solution is added in one portion.
-
The biphasic mixture is stirred vigorously at room temperature for approximately 4 hours. During this time, the hydrolysis of the hydantoin ring occurs.
-
The reaction mixture is then transferred to a separatory funnel. The aqueous layer, containing the potassium salt of the desired product, is separated.
-
The aqueous layer is washed with an organic solvent like THF to remove any organic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 5 using concentrated hydrochloric acid. This protonates the carboxylate and the amino group, leading to the precipitation of the zwitterionic product.
-
The precipitated white solid is collected by vacuum filtration.
-
The solid is washed with cold water and then dried under vacuum to yield pure this compound.[5]
Caption: Synthetic workflow for this compound.
General Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain using standard Fmoc-based SPPS chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in Dimethylformamide (DMF)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling:
-
In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
The activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the piperidine) are removed using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).
Caption: General workflow for SPPS using the target compound.
Application in the Synthesis of MCH1 Receptor Antagonists: A Case Study
This compound and its derivatives are key intermediates in the synthesis of potent and selective Melanin-concentrating hormone receptor 1 (MCH1) antagonists, which are being investigated for the treatment of obesity and anxiety. A common synthetic strategy involves the elaboration of the piperidine core. The following diagram illustrates a representative workflow for the synthesis of a key intermediate for certain MCH1 antagonists, starting from a related piperidone precursor.
Caption: Synthesis of a key intermediate for MCH1 antagonists.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[3]
In case of contact, it is advised to wash the affected area with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Item - Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - figshare - Figshare [figshare.com]
- 2. SNAP-7941-药物合成数据库 [drugfuture.com]
- 3. Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-amino-1-Boc-piperidine-4-carboxylic acid, a pivotal building block in modern medicinal chemistry and drug discovery. Its unique structural features make it a versatile scaffold for the synthesis of novel therapeutics.
Nomenclature and Chemical Properties
The IUPAC name for this compound is 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .[1] It is also commonly known by several synonyms, including 1-Boc-4-aminopiperidine-4-carboxylic acid and 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [1] |
| CAS Number | 183673-71-4 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | ~290 °C | |
| Purity | ≥97% (HPLC) | [3] |
| XLogP3 | -2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
A well-established method for the synthesis of this compound involves the hydrolysis of a protected hydantoin intermediate. The following protocol is adapted from a procedure published in Organic Syntheses.
Experimental Protocol: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
This synthesis is a multi-step process, with the final step involving the hydrolysis of a protected intermediate.
-
Step 1: Preparation of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin) This intermediate is prepared from 4-piperidone.
-
Step 2: Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
-
A suspension of the tris(tert-butyloxycarbonyl) protected hydantoin of 4-piperidone (40.0 g, 0.08 mol) is prepared in 340 mL of tetrahydrofuran (THF).
-
To this suspension, 340 mL of 2.0 M potassium hydroxide (KOH) solution is added in one portion.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
During this time, the desired product, the deprotonated 4-amino-N'-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid, partitions into the aqueous phase. The main byproduct, di-tert-butyl iminodicarboxylate, remains in the THF layer.
-
The layers are separated, and the aqueous layer is further processed to isolate the final product.
-
The product is obtained as a white solid with a yield of 64-68%.
-
Logical Workflow for Synthesis
Synthesis Workflow
Applications in Drug Discovery and Development
This compound is a crucial building block in medicinal chemistry due to its rigid piperidine scaffold and orthogonal protecting groups, which allow for selective chemical modifications.
3.1. Peptide Synthesis
The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is acid-labile, making this molecule an ideal starting material for solid-phase peptide synthesis (SPPS).[4][5] The general workflow involves coupling the carboxylic acid group to a resin-bound amino acid or peptide, followed by the removal of the Boc group to allow for further chain elongation.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS Workflow using the title compound.
3.2. Medicinal Chemistry
The piperidine ring is a common motif in many approved drugs.[4] The incorporation of this compound into small molecules can impart favorable pharmacokinetic properties. It serves as a key intermediate in the synthesis of a variety of bioactive compounds, including:
-
SIRT2 inhibitors
-
Melanin-concentrating hormone receptor 1 (MCHR1) antagonists
-
Bradykinin hB2 receptor antagonists
-
Neurokinin-1 (NK1) receptor ligands
The development of these agents targets a range of therapeutic areas, such as neurological disorders, cardiovascular diseases, and inflammatory conditions.[4]
Drug Discovery and Development Logical Flow
Drug Discovery Workflow
Quantitative Data
Table 2: Representative Quantitative Data
| Parameter | Value | Context | Source |
| Synthesis Yield | 64-68% | For the hydrolysis step in the synthesis protocol. | |
| Purity | ≥97% (HPLC) | Commercially available product specification. | [3] |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a cornerstone building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the development of novel therapeutics. This guide has provided an in-depth overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field of drug discovery.
References
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: 4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No: 183673-71-4) is a pivotal synthetic building block in modern medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, featuring a piperidine scaffold with an amino group and a carboxylic acid at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, makes it a versatile intermediate for the synthesis of complex molecules.[1][3] The Boc group provides stability and allows for selective reactions, which is crucial in peptide synthesis and the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth overview of its commercial availability, experimental protocols, and applications.
Commercial Suppliers
A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes key quantitative data from several commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Thermo Scientific Chemicals (Fisher Scientific) | This compound | 183673-71-4 | C11H20N2O4 | 244.29 | 98% | 1 g |
| Chem-Impex | 4-Boc-amino-1-Z-piperidine-4-carboxylic acid | Not specified for the exact compound, but related structures are available. | - | - | - | Inquire |
| MedchemExpress | This compound | 183673-71-4 | C11H20N2O4 | 244.29 | >98% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |
| BLDpharm | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 183673-71-4 | C11H20N2O4 | 244.29 | - | Inquire |
| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | 183673-71-4 | C11H20N2O4 | 244.29 | High Purity | Bulk quantities |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the hydrolysis of the corresponding ester precursor. Below is a detailed methodology adapted from established synthetic procedures.
Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid via Hydrolysis
This protocol describes the hydrolysis of a hydantoin intermediate to yield the desired amino acid.[4]
Materials:
-
1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin)
-
Tetrahydrofuran (THF)
-
2.0M Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
A suspension of the hydantoin intermediate (e.g., 40.0 g) is prepared in THF (e.g., 340 mL) in a round-bottomed flask equipped with a magnetic stir bar.[4]
-
A 2.0M solution of potassium hydroxide (e.g., 340 mL) is added to the suspension in one portion.[4]
-
The flask is stoppered, and the reaction mixture is stirred vigorously for approximately 4 hours.[4]
-
After the reaction is complete, the mixture is transferred to a separatory funnel.
-
The aqueous layer is separated and then acidified to a pH of approximately 5.5 using hydrochloric acid.
-
The resulting white solid precipitate is collected by filtration.
-
The solid is dried under vacuum (e.g., at 85°C and 0.5 mm Hg) for 24 hours to yield the final product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.[4]
Visualized Workflow and Applications
The following diagram illustrates a typical workflow from sourcing this compound to its application in drug discovery.
Caption: Workflow from sourcing of this compound to its application in drug discovery.
Key Applications in Research and Drug Development:
-
Peptide Synthesis: This compound is extensively used as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide structures for therapeutic development.[2][3][5] The Boc protecting group is instrumental in controlling the stepwise addition of amino acids.[1]
-
Medicinal Chemistry: The piperidine scaffold is a common motif in many biologically active molecules.[1] Incorporating this compound allows medicinal chemists to leverage the known pharmacological properties of piperidines while utilizing the amino and carboxylic acid groups for further molecular modifications.[1]
-
Drug Formulation and Discovery: Its properties can enhance the solubility and bioavailability of active pharmaceutical ingredients.[3] Derivatives are being explored for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.[1][3]
-
Bioconjugation: It serves as a valuable component in bioconjugation techniques, facilitating the attachment of drugs to targeting molecules to improve treatment specificity and efficacy.[3][5]
Safety Information
According to safety data sheets (SDS), this compound and its derivatives may be harmful if swallowed and can cause skin and eye irritation.[6][7] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and eye protection.[6][8] In case of contact, it is advised to wash the affected area with plenty of water and seek medical attention if irritation persists.[6] For detailed toxicological and handling information, refer to the manufacturer's safety data sheet.[6][9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. covethouse.eu [covethouse.eu]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
Methodological & Application
Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery
Abstract
1-Boc-4-aminopiperidine-4-carboxylic acid is a crucial bifunctional building block in medicinal chemistry and peptide synthesis.[][2] Its constrained piperidine scaffold is a prevalent motif in a variety of therapeutic agents, including SIRT2 inhibitors and neurokinin-1 receptor ligands.[3] This document provides a detailed application note and a robust protocol for the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid, adapted from a well-established procedure.[4] The protocol is intended for researchers, scientists, and professionals in drug development, offering a clear and reproducible method for obtaining this valuable synthetic intermediate.
Introduction
Constrained amino acids are of significant interest in drug design as they can impart favorable conformational properties and metabolic stability to peptide-based therapeutics and other bioactive molecules.[2] 1-Boc-4-aminopiperidine-4-carboxylic acid, with its orthogonally protected functional groups, serves as a versatile scaffold for introducing the 4-aminopiperidine-4-carboxylic acid moiety into novel chemical entities.[] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective deprotection and further functionalization, making it an ideal intermediate for complex synthetic routes.[][2] This compound is a key component in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[5]
Synthesis Pathway Overview
The synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid can be efficiently achieved through a multi-step sequence starting from 4-piperidone. A common and reliable method involves the formation of a hydantoin intermediate, followed by Boc protection of the piperidine nitrogen and subsequent hydrolysis of the hydantoin ring to yield the desired amino acid.[4]
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid, based on the referenced literature protocol.[4]
| Step | Product | Starting Material | Molar Ratio (Product/Starting Material) | Yield (%) |
| 1. Hydantoin Formation | Piperidine-4-spiro-5'-hydantoin | 4-Piperidone monohydrate hydrochloride | 1:1 | ~90% |
| 2. Boc Protection | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | Piperidine-4-spiro-5'-hydantoin | 1:1 | 83-90% |
| 3. Hydrolysis | 1-Boc-4-aminopiperidine-4-carboxylic acid | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | 1:1 | 64-68% |
Experimental Protocol
This protocol details the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid via the hydrolysis of a Boc-protected hydantoin intermediate.[4]
Materials and Equipment:
-
1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask (2000 mL)
-
Magnetic stir bar and stir plate
-
Separatory funnel (1000 mL)
-
Büchner funnel and filter flask
-
Vacuum oven
-
pH meter or pH paper
Procedure:
Step 1: Hydrolysis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin
-
To a 2000-mL round-bottom flask equipped with a magnetic stir bar, add a suspension of 1-tert-butyloxycarbonylpiperidine-4-spiro-5'-hydantoin (40.0 g, 0.141 mol) in 340 mL of THF.
-
In a single portion, add 340 mL of 2.0 M aqueous potassium hydroxide solution to the flask.
-
Stopper the flask and stir the reaction mixture vigorously for 4 hours at room temperature.
-
After 4 hours, pour the reaction mixture into a 1000-mL separatory funnel.
-
Separate the aqueous layer and wash the organic layer with 100 mL of deionized water.
-
Combine the aqueous layers and cool the solution to 0 °C in an ice bath.
-
Slowly acidify the aqueous solution to a pH of approximately 6.5 by the dropwise addition of concentrated hydrochloric acid while stirring. A white precipitate will form.
-
Collect the white solid by suction filtration using a Büchner funnel.
-
Wash the collected solid with two 100-mL portions of cold deionized water.
-
Dry the product under reduced pressure (e.g., in a vacuum oven at 85 °C) for 24 hours to yield 1-Boc-4-aminopiperidine-4-carboxylic acid as a white solid.
Expected Yield:
The expected yield of 1-Boc-4-aminopiperidine-4-carboxylic acid is between 13.4 g and 14.1 g (64-68%).[4]
Characterization:
The final product can be characterized by standard analytical techniques such as:
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid.
Caption: Workflow for the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid.
Applications in Research and Drug Development
1-Boc-4-aminopiperidine-4-carboxylic acid is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[2] Its applications include:
-
Peptide Synthesis: Incorporation into peptide chains to create peptidomimetics with enhanced structural rigidity and biological activity.[2]
-
Medicinal Chemistry: Serves as a key building block for the development of small molecule therapeutics targeting various diseases.[]
-
SIRT2 Inhibitors: Used in the synthesis of potent and selective inhibitors of Sirtuin 2, a target for neurodegenerative diseases.[3]
-
Neurokinin-1 (NK1) Receptor Antagonists: A component in the development of antagonists for the NK1 receptor, which are investigated for their potential as antiemetic and antidepressant agents.[3]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and releases toxic fumes. All manipulations should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid. This versatile building block is of significant importance to the fields of medicinal chemistry and drug discovery, enabling the synthesis of complex and biologically active molecules. The provided data and workflow are intended to facilitate its preparation in a laboratory setting.
References
Application Notes and Protocols for the Use of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine-4-carboxylic acid is a valuable synthetic building block employed in peptide chemistry to introduce conformational constraints into peptide backbones. Its rigid piperidine scaffold helps to lock the peptide into a more defined three-dimensional structure, which can lead to enhanced biological activity, receptor selectivity, and metabolic stability. This constrained amino acid is particularly useful in the design of peptidomimetics and novel therapeutic peptides, especially in the field of opioid receptor modulation. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into synthetic peptides.
Core Applications
The incorporation of a this compound moiety into a peptide backbone serves several strategic purposes in drug discovery and chemical biology:
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, reducing conformational flexibility. This can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its biological target.
-
Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to design ligands that selectively bind to a particular receptor subtype, minimizing off-target effects.
-
Increased Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Pharmacokinetic Properties: The physicochemical properties of the piperidine moiety can be exploited to enhance the solubility and membrane permeability of the resulting peptide.
-
Scaffold for Peptidomimetics: It serves as a key structural element in the design of peptidomimetics, where the peptide backbone is modified to improve drug-like properties while retaining the key pharmacophoric elements.
Data Presentation: Performance Metrics in Constrained Peptide Synthesis
The inclusion of conformationally constrained amino acids like this compound is a key strategy in the development of potent and selective opioid receptor ligands. Below is a summary of binding affinity data for various constrained opioid peptides, demonstrating the impact of conformational restriction on receptor binding. While these examples may not all contain the exact this compound moiety, they are representative of the improvements that can be achieved with this class of building blocks.
| Peptide/Analog | Target Receptor | Binding Affinity (Ki, nM) | Receptor Selectivity (Ki ratio, μ/δ) |
| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr (DSTBULET) | δ-opioid receptor | 6.14 | 0.016 |
| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr(O-t-Bu) (BUBU) | δ-opioid receptor | 4.68 | 0.010 |
| H-Dmt-d-Ala-(4R)-Me-Aba-Gly-NH₂ | μ-opioid receptor | High Affinity | Selective over δ-opioid receptor |
| H-Dmt-d-Ala-(4S)-Me-Aba-Gly-NH₂ | μ-opioid receptor | Lower Affinity than (4R) | Selective over δ-opioid receptor |
Data is illustrative and sourced from literature on constrained opioid peptides.[1][2] Aba represents 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one, another constraining scaffold.
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Boc/Bzl chemistry.
Protocol 1: Attachment of the First Amino Acid to Merrifield Resin
This protocol describes the attachment of the C-terminal amino acid to the solid support.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI, optional)
Procedure:
-
Cesium Salt Formation:
-
Dissolve the Boc-protected C-terminal amino acid (1.0 eq) in a minimal amount of EtOH and H₂O.
-
Adjust the pH to 7.0 with a 2M aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate twice with dioxane to ensure complete removal of water.
-
-
Resin Swelling:
-
Swell the Merrifield resin (1.0 g) in DCM (10 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Attachment Reaction:
-
Add the Boc-amino acid cesium salt (1.2 eq) dissolved in DMF to the swollen resin.
-
Optionally, add KI (0.1 eq) as a catalyst.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
Wash the resin sequentially with DMF (3x), DMF/H₂O (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).
-
-
Drying:
-
Dry the resin under vacuum to a constant weight.
-
Protocol 2: Peptide Chain Elongation (One Cycle)
This protocol outlines the steps for adding subsequent amino acids, including this compound.
Materials and Reagents:
-
Peptide-resin from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid (or this compound)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
Procedure:
-
Boc Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (or this compound) (3 eq) and HOBt (3 eq) in DMF.
-
Add DCC or DIC (3 eq) and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.
-
-
Washing:
-
After complete coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials and Reagents:
-
Fully assembled peptide-resin
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
-
Cleavage:
-
Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the resin at -5 to 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide by adding the ether washings to a larger volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Logical Workflow for Constrained Peptide Development
The following diagram illustrates a typical workflow for the development of constrained peptides as therapeutic agents, such as opioid receptor modulators.
Caption: Workflow for constrained peptide drug discovery.
Signaling Pathway of Mu-Opioid Receptor Activation
Peptides incorporating this compound are often designed to target G-protein coupled receptors (GPCRs) such as the mu-opioid receptor. The diagram below illustrates the canonical signaling cascade initiated upon agonist binding to the mu-opioid receptor.[3][]
Caption: Mu-opioid receptor signaling cascade.
References
- 1. Development of conformationally constrained linear peptides exhibiting a high affinity and pronounced selectivity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂ using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-1-Boc-piperidine-4-carboxylic acid as a versatile building block in medicinal chemistry. The unique structural features of this compound, namely the piperidine scaffold, the orthogonally protected amino group, and the carboxylic acid functionality, make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. This document outlines its application in the development of potent and selective inhibitors for key biological targets, supported by experimental protocols and quantitative data.
Key Applications in Drug Discovery
This compound and its derivatives have been instrumental in the discovery of novel therapeutics, particularly in the areas of oncology and virology. The rigid piperidine core allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets.
Protein Kinase B (Akt) Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made Akt a prime target for anticancer drug development.[1][2] Derivatives of this compound have been successfully employed to synthesize potent and selective Akt inhibitors.[1][2]
The following table summarizes the in vitro inhibitory activity of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides against Protein Kinase B (PKB/Akt).[3]
| Compound ID | R Group | PKBβ IC50 (nM)[3] | PKA IC50 (nM)[3] | Selectivity (PKA/PKBβ) |
| 1 | H | 240 | 6700 | 28 |
| 2 | 4-Fluorobenzyl | 8 | 1200 | 150 |
| 3 | 3-Fluorobenzyl | 10 | 1400 | 140 |
| 4 | 2-Fluorobenzyl | 21 | 1900 | 90 |
| 5 | 4-Chlorobenzyl | 7 | 1000 | 143 |
| 6 | 4-Methylbenzyl | 11 | 2000 | 182 |
| 7 | 4-Methoxybenzyl | 12 | 2300 | 192 |
| 8 | Phenyl | 29 | 3000 | 103 |
Note: Data extracted from "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)"[3]
The diagram below illustrates the central role of Akt in the PI3K signaling cascade and the point of intervention for the developed inhibitors.
Caption: PI3K/Akt Signaling Pathway Inhibition.
CCR5 Antagonists for HIV-1 Entry Inhibition
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Small molecule antagonists of CCR5 can effectively block this interaction, preventing viral infection. 4-Substituted-4-aminopiperidine derivatives, synthesized from precursors like this compound, have been developed as potent CCR5 antagonists.[4][5][6]
The following diagram outlines a generalized workflow for the synthesis of piperazino-piperidine based CCR5 antagonists, highlighting the incorporation of the 4-aminopiperidine core.
Caption: Synthesis of CCR5 Antagonists.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Akt Inhibitors)
This protocol is a generalized procedure based on the synthesis of related Akt inhibitors.[7][8]
Step 1: Synthesis of tert-butyl 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., n-butanol), add this compound and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the TFA salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum.
Step 3: Amide Coupling
-
To a solution of the deprotected amine from Step 2 in a suitable solvent (e.g., DMF or DCM), add the desired carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative.
Protocol 2: General Procedure for the Synthesis of Piperazino-Piperidine based CCR5 Antagonists
This protocol is a generalized procedure based on the synthesis of related CCR5 antagonists.[4][9]
Step 1: Synthesis of a 4-Substituted-4-aminopiperidine Building Block
-
Starting from a suitable isonipecotate derivative, introduce the desired substituent at the 4-position via alkylation.[4]
-
Convert the carboxylic acid to an acyl azide via a Curtius rearrangement to yield the corresponding isocyanate, which is then hydrolyzed to the 4-amino group.[4]
-
Protect the 4-amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Step 2: Synthesis of the Piperazino-piperidine Core
-
Couple the Boc-protected 4-substituted-4-aminopiperidine from Step 1 with a suitably protected piperazine derivative. This can be achieved through reductive amination or by forming an amide bond followed by reduction.
-
Remove the protecting groups to yield the core piperazino-piperidine scaffold.
Step 3: Final Elaboration
-
Couple the desired acyl moiety to the free amine of the piperazino-piperidine core using standard amide coupling conditions as described in Protocol 1, Step 3.
-
Purify the final product by chromatography.
Logical Relationship: From Building Block to Bioactive Molecule
The following diagram illustrates the logical progression from the starting material, this compound, to the final bioactive compounds.
Caption: Drug Discovery Progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic Acid as a Constrained Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine-4-carboxylic acid is a Cα,α-disubstituted amino acid that serves as a valuable building block in medicinal chemistry and peptide science. Its rigid piperidine core introduces conformational constraints into peptide backbones, making it a powerful tool for the rational design of peptidomimetics and bioactive molecules with enhanced properties. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its controlled incorporation into synthetic schemes, particularly in solid-phase peptide synthesis (SPPS).[1][2] This constrained amino acid is utilized to induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[3] Applications of this versatile molecule are found in the development of novel therapeutics, including antimicrobial peptides and agents targeting the central nervous system.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₄ | |
| Molecular Weight | 244.29 g/mol | |
| CAS Number | 183673-71-4 | |
| Appearance | White solid | [5] |
| Storage | 2-8 °C, protect from light | [1] |
Applications in Peptide and Drug Discovery
The incorporation of this compound into peptides can significantly influence their conformational properties and biological activity.
Antimicrobial Peptides (AMPs)
The deprotected form of this amino acid, 4-aminopiperidine-4-carboxylic acid (Api), has been shown to enhance the helical structure and enzymatic stability of antimicrobial peptides. A notable example is its incorporation into a derivative of Magainin 2, an AMP known to disrupt bacterial cell membranes.
The following table summarizes the biological activity of a Magainin 2 derivative (Peptide 1) and its analogues where Lysine (Lys) residues are replaced with the constrained amino acid (Api).
| Peptide | Sequence | MIC (μM) vs. E. coli | MIC (μM) vs. S. aureus | HC₅₀ (μM) |
| Peptide 1 | GIGKFLHSAKKFGKAFVGEIMNS | 6.3 | 12.5 | >100 |
| Peptide 1-Api7 | GIGKFLHSA(Api)KFGKAFVGEIMNS | 6.3 | 12.5 | 50 |
| Peptide 1-Api10 | GIGKFLHSAK(Api)FGKAFVGEIMNS | 6.3 | 12.5 | 50 |
| Peptide 1-Api11 | GIGKFLHSAKK(Api)GKAFVGEIMNS | 3.1 | 6.3 | 25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ (Hemolytic Concentration 50%) is the concentration of the peptide that causes 50% hemolysis of human red blood cells.
The data indicates that replacing Lys with Api can maintain or even enhance antimicrobial activity while influencing hemolytic activity.
Neuroscience and GPCR Ligand Design
The piperidine scaffold is a common motif in centrally active drugs.[2] The constrained nature of this compound makes it an attractive building block for designing ligands for G protein-coupled receptors (GPCRs), which are key targets in neuroscience.[] Its incorporation can lead to compounds with improved binding affinity and metabolic stability. It has been used as a reactant in the synthesis of neurokinin-1 receptor ligands and melanin-concentrating hormone receptor 1 antagonists.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for a similar compound and should be optimized for specific laboratory conditions.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Ammonium carbonate
-
Potassium cyanide (Caution: Highly toxic)
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
Procedure:
-
Hydantoin Formation:
-
Dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and water.
-
Slowly add a solution of potassium cyanide in water.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Collect the precipitated piperidine-4-spiro-5'-hydantoin by filtration.[8]
-
-
Boc Protection of the Piperidine Nitrogen:
-
Suspend the hydantoin intermediate in a suitable solvent like THF.
-
Add triethylamine and di-tert-butyl dicarbonate. A catalytic amount of DMAP can be added to accelerate the reaction.[1]
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Isolate the Boc-protected hydantoin intermediate.
-
-
Hydrolysis of the Hydantoin Ring:
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry.
Workflow for SPPS Incorporation
Caption: SPPS cycle for incorporating the constrained amino acid.
Materials:
-
Fmoc-protected Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine solution for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase HPLC.
Signaling Pathway Visualization
Mode of Action of Magainin 2 Antimicrobial Peptide
The incorporation of this compound (as Api) can enhance the stability and activity of Magainin 2-derived peptides. The general mechanism of action for Magainin 2 involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for Magainin 2-derived antimicrobial peptides.
The cationic peptide is initially attracted to the negatively charged bacterial membrane.[9] It then inserts into the lipid bilayer, leading to the formation of pores, often described by the "toroidal pore" model.[9][10] This disrupts the membrane integrity, causing leakage of essential cellular contents and ultimately leading to bacterial cell death.[9]
References
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Peptides containing 4-amino-1,2-dithiolane-4-carboxylic acid (Adt): conformation of Boc-Adt-Adt-NHMe and NH...S interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. covethouse.eu [covethouse.eu]
- 5. chemimpex.com [chemimpex.com]
- 7. 1-Boc-4-aminopiperidine-4-carboxylic acid 97 183673-71-4 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 4-Amino-1-Boc-piperidine-4-carboxylic acid into Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine-4-carboxylic acid is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine scaffold common in many pharmaceuticals, a Boc-protected amine, and a carboxylic acid, allows for the strategic and controlled synthesis of complex molecules with therapeutic potential.[1][2] The piperidine ring often imparts favorable pharmacological properties, such as improved metabolic stability and binding affinity to biological targets.[3] This document provides detailed application notes and experimental protocols for the incorporation of this valuable intermediate into novel compounds, with a focus on the synthesis of SIRT2 inhibitors and bradykinin B2 receptor antagonists.
Key Applications
This compound serves as a crucial starting material for the synthesis of a variety of bioactive compounds, including:
-
Sirtuin 2 (SIRT2) Inhibitors: SIRT2 is a promising therapeutic target for neurodegenerative diseases and cancer.
-
Bradykinin B2 Receptor Antagonists: These agents have potential applications in treating pain and inflammation.[4]
-
Melanin-concentrating hormone receptor 1 (MCHR1) Antagonists: Targeted for the treatment of obesity.
-
Novel Peptide and Peptidomimetic Scaffolds: The constrained cyclic nature of the piperidine ring can be used to create peptides with enhanced stability and specific conformations.[1]
Experimental Protocols
Protocol 1: General Amide Bond Formation using HATU
This protocol describes a general method for the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound
-
Amine of interest (e.g., aniline derivative)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous THF (0.2 M concentration), add DIPEA (3.0 equivalents) and HATU (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 3-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add DCM and water to the reaction mixture.
-
Separate the organic phase and extract the aqueous phase three times with DCM.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Expected Outcome: Formation of the corresponding amide product. Yields can vary depending on the amine used but are generally good to excellent.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine on the piperidine ring, which can then be further functionalized.
Materials:
-
Boc-protected piperidine derivative (product from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
10% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 mmol) in DCM (20 mL).[5]
-
Add TFA (10 mL) to the solution.[5]
-
Stir the solution at room temperature for 8 hours.[5]
-
Carefully add 10% aqueous sodium hydroxide solution (20 mL) to neutralize the acid.[5]
-
Extract the mixture with DCM (3 x 20 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter and evaporate the solvent under reduced pressure.[5]
-
Purify the residue by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate:triethylamine 10:1) to yield the deprotected amine.[5]
Expected Outcome: The corresponding piperidine compound with a free primary amine. Yields are typically high.
Data Presentation
The following tables summarize representative quantitative data for compounds synthesized using this compound as a starting material.
| Compound ID | Synthetic Protocol | Coupling Reagent | Yield (%) | Analytical Data (m/z) | Reference |
| Amide 3e | Amide Coupling | EDC, DMAP, HOBt | Excellent | Not specified | [6] |
| Amide 3i | Amide Coupling | EDC, DMAP, HOBt | Excellent | Not specified | [6] |
| Antifungal 4b | Reductive Amination | NaBH(OAc)₃ | 90 | Not specified | [5] |
| Compound ID | Target | Biological Assay | Activity | Reference |
| MEN 15442 | Bradykinin B2 Receptor | Radioligand Binding | Subnanomolar affinity | [7] |
| MEN 16132 | Bradykinin B2 Receptor | In vivo bronchoconstriction | Dose-dependent inhibition | [7] |
| Compound 68 | Bradykinin B2 Receptor | Radioligand Binding | pKi = 9.4 | [4] |
| CP-0597 | Bradykinin B2 Receptor | Radioligand Binding | pKi = 9.62 | [8] |
Visualizations
Experimental Workflow for Novel Compound Synthesis
Caption: General workflow for synthesizing novel compounds.
Signaling Pathway Inhibition by a Bradykinin B2 Receptor Antagonist
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of novel sulfonamide-containing bradykinin hB2 receptor antagonists. 1. Synthesis and SAR of alpha,alpha-dimethylglycine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel sulfonamide-containing bradykinin hB2 receptor antagonists. 2. Synthesis and structure-activity relationships of alpha,alpha-cycloalkylglycine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin receptor antagonists containing N-substituted amino acids: in vitro and in vivo B(2) and B(1) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-SPPS using 4-Amino-1-Boc-piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of 4-Amino-1-Boc-piperidine-4-carboxylic acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This specialized amino acid derivative is a valuable building block for introducing conformational constraints and novel functionalities in peptidomimetics and drug discovery.
Introduction
This compound is a non-canonical amino acid that serves as a versatile scaffold in peptide and medicinal chemistry.[1][2] Its rigid piperidine core can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino group and the acid-labile Boc group for the piperidine nitrogen, allows for its seamless integration into standard Fmoc-SPPS protocols.[3][4] The incorporation of this building block is particularly relevant in the development of G protein-coupled receptor (GPCR) ligands and other therapeutic peptides where conformational rigidity is desired to enhance potency and selectivity.
Core Applications
-
Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
-
Induction of Secondary Structures: The geometry of the piperidine unit is well-suited to mimic turns and other secondary structures involved in protein-protein interactions.
-
Scaffold for Peptidomimetics: The piperidine nitrogen, protected by a Boc group, can be deprotected and further functionalized post-synthesis to create more complex and drug-like molecules.[1]
-
Drug Development: This building block is utilized in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 183673-71-4 | [5] |
| Molecular Formula | C11H20N2O4 | [6][7][8] |
| Molecular Weight | 244.29 g/mol | [6][7][8] |
| Appearance | White solid | [1] |
| Purity | ≥95% (Typically analyzed by HPLC) | [6] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions | [7] |
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry. These protocols are based on general Fmoc-SPPS procedures and should be optimized for specific peptide sequences and scales.
Materials and Reagents
| Reagent | Purpose | Typical Concentration/Grade |
| Resin | Solid support for peptide synthesis (e.g., Rink Amide, Wang) | Synthesis Grade |
| This compound | Building block to be incorporated | ≥95% Purity |
| Fmoc-protected amino acids | Standard amino acid building blocks | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for washing | Synthesis Grade |
| Piperidine | Reagent for Fmoc-deprotection | ≥99% |
| Coupling Reagents | To facilitate peptide bond formation (e.g., HBTU, HATU, HOBt, DIC) | Synthesis Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Base for activation and neutralization | ≥99.5% |
| Trifluoroacetic acid (TFA) | Reagent for cleavage and Boc deprotection | ≥99% |
| Scavengers | To trap reactive cations during cleavage (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)) | Reagent Grade |
| Diethyl ether | For peptide precipitation | Anhydrous |
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[9]
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.[3]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its byproducts.
Protocol 3: Coupling of this compound
This protocol assumes the coupling of the carboxylic acid group of this compound to the deprotected N-terminal amine of the resin-bound peptide.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a carbodiimide activator like DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Alternatively, use a pre-formed active ester or an aminium/uronium-based coupling reagent like HBTU or HATU (2.9-3 equivalents) with an appropriate base like DIPEA (6 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).
Note: Specific quantitative data on the coupling efficiency of this compound is not widely available in public literature. It is recommended to perform initial small-scale syntheses to optimize coupling times and reagent equivalencies for your specific peptide sequence.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc group from the piperidine nitrogen, as well as other acid-labile side-chain protecting groups.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
| Peptide Sequence | Coupling Time for A¹⁻ᵇ⁻p² | Yield (crude) | Purity (crude, by HPLC) | Observed Mass (m/z) | Expected Mass (m/z) |
| Example: Ac-Tyr-A¹⁻ᵇ⁻p -Gly-Phe-NH₂ | 2 hours | Data not available | Data not available | Data not available | Data not available |
| Your Peptide 1 | Enter data | Enter data | Enter data | Enter data | Enter data |
| Your Peptide 2 | Enter data | Enter data | Enter data | Enter data | Enter data |
¹⁻ᵇ⁻p denotes this compound residue within the peptide sequence.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure
Caption: Structure of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 8. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Coupling Reactions with 4-Amino-1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving 4-Amino-1-Boc-piperidine-4-carboxylic acid. This versatile building block is a valuable component in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a protected amine and a carboxylic acid on a piperidine scaffold, allows for diverse synthetic transformations.
Amide Bond Formation
The most fundamental application of this compound is in the formation of amide bonds, a reaction frequently employed in the synthesis of bioactive molecules and peptide mimetics.[1] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as epimerization.[2]
Overview of Common Amide Coupling Reagents
Several classes of reagents are commonly used to facilitate the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine.
-
Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[4] Additives like 1-Hydroxybenzotriazole (HOBt) are frequently used to suppress racemization and improve reaction efficiency.[5][6]
-
Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for rapid reaction times and low rates of racemization.[2][7] They activate the carboxylic acid by forming a highly reactive OAt-active ester.[8]
Data Presentation: Amide Coupling Reactions
The following table summarizes representative quantitative data for amide coupling reactions with this compound and various amines using different coupling agents.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| This compound | Aniline Derivative | EDC, HOBt (cat.), DMAP | DIPEA | Acetonitrile | 12-24 | 23 | 70-95 | [5] |
| This compound | Primary/Secondary Amine | HATU | DIPEA | DMF | 1-12 | 23 | 80-95 | [7][9] |
| This compound | Amino Acid Ester | DIC, HOBt | - | DCM/DMF | 4-24 | 23 | 75-90 | [4] |
Experimental Protocols: Amide Bond Formation
A general workflow for amide coupling reactions is depicted below.
General workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from a general procedure for the efficient coupling of carboxylic acids with amines.[5]
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., substituted aniline) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)
-
4-(Dimethylamino)pyridine (DMAP) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Standard workup reagents (Ethyl Acetate, water, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous acetonitrile, add EDC (1.2 eq), HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA (2.0 eq).
-
Stir the resulting mixture at room temperature (23 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is a general procedure for HATU-mediated couplings, known for their high efficiency.[7]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl Acetate, 0.1 M HCl, saturated aqueous sodium bicarbonate, water, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
-
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. This compound can participate in these reactions as either the amine or the carboxylic acid component.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[10] This reaction has been successfully employed for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.[11]
Ugi four-component reaction scheme.
Protocol 3: Representative Ugi Four-Component Reaction
This is a general protocol that can be adapted for the use of this compound as the amine component.[10]
-
Materials:
-
This compound (as the amine component, after Boc deprotection if the carboxylic acid moiety is to be used) or a suitable amine if the piperidine derivative is the carboxylic acid component (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
To a round-bottom flask, add methanol, followed by the aldehyde or ketone (1.0 eq), the amine component (1.0 eq), and the carboxylic acid component (1.0 eq).
-
Add the isocyanide (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired bis-amide derivative.
-
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide.[12]
Passerini three-component reaction scheme.
Protocol 4: Representative Passerini Three-Component Reaction
This is a general protocol that can be adapted for the use of this compound as the carboxylic acid component.[12]
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous DCM, add the isocyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-acyloxy amide.
-
Synthesis of Spirocyclic Scaffolds
This compound can serve as a precursor for the synthesis of more complex spirocyclic systems, which are of significant interest in drug discovery.[13] One such application is the synthesis of spiro[piperidine-4,3'-oxindole] derivatives.
Protocol 5: Representative Synthesis of a Spiro[piperidine-4,3'-oxindole] Derivative
This protocol is based on the synthesis of similar spirooxindole structures and would require adaptation.[13]
-
Materials:
-
Derivative of this compound (e.g., the corresponding ester or amide)
-
Substituted oxindole
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
-
-
Procedure:
-
Generate the enolate of the substituted oxindole by treatment with a strong base like LDA in anhydrous THF at low temperature (e.g., -78 °C).
-
Add a suitable derivative of this compound that can act as an electrophile.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the spiro[piperidine-4,3'-oxindole] derivative.
-
References
- 1. orgsyn.org [orgsyn.org]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 4-Amino-1-Boc-piperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules like peptide-based therapeutics and other pharmaceuticals.[1] Its stability under various conditions and its susceptibility to cleavage under acidic conditions make it an invaluable tool for chemists.[2][3] This document provides detailed application notes and protocols for the deprotection of the Boc group from 4-Amino-1-Boc-piperidine-4-carboxylic acid and its derivatives, versatile building blocks in medicinal chemistry.[1][]
The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, 4-aminopiperidine-4-carboxylic acid, while minimizing side reactions.[5][6] The primary methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6][] Alternative, milder methods are also available for substrates sensitive to harsh acidic conditions.
Standard Deprotection Methods: Acidic Cleavage
The most common and effective methods for the removal of the Boc protecting group involve acid-catalyzed cleavage.[] The mechanism proceeds through protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]
Method 1: Trifluoroacetic Acid (TFA)
TFA is a preferred reagent for Boc deprotection due to its high efficiency and volatility, which simplifies the work-up procedure.[8] It is typically used in a solution with a co-solvent like dichloromethane (DCM).
Experimental Protocol: TFA Deprotection
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Cooling: Cool the solution to 0 °C using an ice bath.[8]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The concentration of TFA can be varied, with 20-50% (v/v) in DCM being a common range.[6][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM three times.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH is basic (pH > 7).[9]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected product.
-
Table 1: Typical Reaction Conditions for TFA Deprotection
| Parameter | Condition | Reference(s) |
| TFA Concentration | 20-55% in DCM | [6][10] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 30 minutes - 4 hours | [8][9] |
| Work-up | Basic aqueous wash | [9] |
Method 2: Hydrochloric Acid (HCl)
Hydrochloric acid, often used as a solution in an organic solvent like dioxane or methanol, is another common and effective reagent for Boc deprotection.[11] This method can be advantageous as the hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[9]
Experimental Protocol: HCl Deprotection
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or methanol in a round-bottom flask.[9]
-
Addition of HCl: Add a 4M solution of HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.[9][11]
-
Reaction: Stir the reaction mixture for 1-3 hours.[9] Monitor the progress by TLC or LC-MS. The hydrochloride salt of the deprotected amine may precipitate during the reaction.
-
Work-up:
-
Upon completion, the solvent can be removed under reduced pressure.[9]
-
Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[9]
-
The resulting hydrochloride salt can often be used in the next step without further purification. If the free amine is required, a basic work-up as described in the TFA protocol can be performed.
-
Table 2: Typical Reaction Conditions for HCl Deprotection
| Parameter | Condition | Reference(s) |
| HCl Concentration | 4M in Dioxane | [9][11] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 30 minutes - 3 hours | [9] |
| Work-up | Precipitation or basic wash | [9] |
Alternative Deprotection Methods
For substrates containing acid-sensitive functional groups, milder deprotection methods may be necessary to avoid unwanted side reactions.
Method 3: Milder Acidic Conditions
The use of weaker acids or lower concentrations of strong acids can provide a milder deprotection environment.
-
Aqueous Phosphoric Acid: Can be used for substrates sensitive to strong anhydrous acids.[6]
-
Dilute TFA or HCl: Using lower concentrations of TFA or HCl can sometimes be effective, though reaction times may be longer.[12]
Table 3: Alternative Deprotection Methods
| Reagent | Solvent | Temperature | Notes | Reference(s) |
| Aqueous Phosphoric Acid | Acetonitrile | Room Temp. or gentle heating | Useful for acid-sensitive substrates. | [6] |
| Oxalyl Chloride | Methanol | Room Temperature | A mild method for selective deprotection. | [13] |
| Microwave Heating | Water | Elevated | A green chemistry approach, requires a free carboxylic acid. | [14] |
Potential Side Reactions and Mitigation
The primary cause of side reactions during acidic Boc deprotection is the formation of the reactive tert-butyl cation.[6] This electrophile can alkylate nucleophilic residues within the molecule.
-
Alkylation: The tert-butyl cation can react with electron-rich functional groups. While 4-aminopiperidine-4-carboxylic acid itself lacks highly susceptible groups, derivatives with moieties like indoles (tryptophan) or phenols (tyrosine) are at risk.
-
Mitigation: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[6]
-
Visualizations
Caption: Chemical reaction for the Boc deprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 5. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Building Block in Kinase Inhibitor Discovery
Introduction
The indazole scaffold is a bicyclic aromatic heterocycle that has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can effectively interact with biological targets.[2] This is particularly evident in the field of oncology, where numerous indazole-containing compounds have been developed as potent protein kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole core serves as an excellent scaffold for kinase inhibitors, often forming key interactions with the hinge region of the ATP-binding pocket.[2] Marketed drugs such as Axitinib and Pazopanib, which are used to treat various cancers, feature the indazole motif, highlighting its therapeutic significance.[3][6]
Application Note 1: The Indazole Scaffold in Kinase Inhibition
The development of kinase inhibitors is a cornerstone of modern cancer therapy. The indazole scaffold has proven to be a highly effective starting point for the design of these targeted agents.[1][7] Its rigid structure provides a solid foundation for the attachment of various side chains, allowing for the fine-tuning of potency and selectivity against specific kinases.
One of the key advantages of the indazole core is its ability to mimic the purine ring of ATP, the natural substrate for kinases. This allows indazole-based inhibitors to competitively bind to the ATP-binding site, thereby blocking the kinase's activity and disrupting downstream signaling pathways that are critical for cancer cell growth and survival.[8]
Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), serves as an excellent case study.[9][10] The indazole core of Axitinib forms crucial hydrogen bonds with the hinge region of the VEGFR kinase domain, anchoring the molecule in the active site. The substituents on the indazole ring are then positioned to occupy adjacent hydrophobic pockets, further enhancing the binding affinity and selectivity of the compound.[8] This targeted inhibition of VEGFRs disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, ultimately leading to the suppression of tumor growth.[9][11]
Application Note 2: Axitinib, an Indazole-Based VEGFR Inhibitor
Axitinib is a second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).[9][10] Its primary mechanism of action is the potent and selective inhibition of VEGFRs 1, 2, and 3.[10][11] These receptors are key mediators of angiogenesis, a process that is often upregulated in tumors to support their growth and metastasis.[12]
By binding to the ATP-binding pocket of VEGFRs, Axitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[8] The major pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[8][13][14] The inhibition of these pathways in endothelial cells, which line the blood vessels, leads to a reduction in their proliferation, migration, and tube formation, thereby impeding the development of new tumor blood vessels.[8]
Quantitative Data Summary
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.[15] Lower IC50 values indicate higher potency.[15]
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1 - 0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Compound C05 | PLK4 | < 0.1 | Kinase Assay |
| PLK1 | - (% inhibition at 0.5 µM = 15.32%) | Kinase Assay | |
| Aurora A | - (% inhibition at 0.5 µM = 31.45%) | Kinase Assay | |
| Indazole Derivative 13i | VEGFR-2 | 34.5 | Kinase Assay |
| Indazole Derivative 14d | FGFR1 | 5.5 | Kinase Assay |
Data compiled from multiple sources.[5][15][16][17]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol describes a generalized in vitro kinase assay to determine the IC50 value of an indazole-based inhibitor against a target kinase.[15][18] Assays like ADP-Glo™ are commonly used, which measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[17][19]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[15]
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole-based test compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Dimethyl sulfoxide (DMSO)
-
384-well microplates[15]
Procedure:
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the indazole inhibitor in DMSO.[20]
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.[19]
-
Add a solution containing the kinase and the peptide substrate to each well.[18]
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well.[19] Incubate the plate at 30°C for 60 minutes.[18]
-
Signal Detection: Stop the kinase reaction and detect the signal according to the assay kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[17][18]
-
Measurement: Measure the luminescence using a microplate reader.[19]
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.[20]
-
Normalize the data using the positive (DMSO vehicle) and negative (no enzyme) controls.[18]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to calculate the IC50 value.[15][20]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of an indazole-based inhibitor on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21][22]
Objective: To determine the effect of an indazole-based inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Indazole-based test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[23][24]
-
96-well cell culture plates
-
Microplate reader[21]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[23][24]
-
Compound Treatment: Treat the cells with a range of concentrations of the indazole inhibitor and incubate for a desired period (e.g., 72 hours).[24]
-
MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[24] Incubate for 1.5 to 4 hours at 37°C.[21][24]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21][22][24]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.[18]
-
Visualizations
Caption: Axitinib inhibits VEGFR signaling.
Caption: Workflow for IC50 determination.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Axitinib used for? [synapse.patsnap.com]
- 12. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 13. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. assayquant.com [assayquant.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
solubility of 4-Amino-1-Boc-piperidine-4-carboxylic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 4-Amino-1-Boc-piperidine-4-carboxylic acid in organic solvents. It includes a troubleshooting guide, anticipated solubility profiles, and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the dissolution of this compound.
Q1: My this compound is not dissolving in the chosen organic solvent. What should I do?
A1: If you are experiencing poor solubility, consider the following steps:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your compound, and consider recrystallization if necessary.[1]
-
Use a Co-solvent System: For compounds with difficult solubility, a mixture of solvents can be effective. A 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP has been suggested for other Boc-protected amino acids.[1]
-
Apply Gentle Heating and Sonication: Suspend the compound in the solvent and sonicate for 5-10 minutes. If it remains undissolved, gentle warming (e.g., to no more than 40°C) with continued agitation can help. Always ensure the compound is stable at the applied temperature to prevent degradation.[1]
-
Consider the Zwitterionic Nature: The molecule contains both a basic amino group and an acidic carboxylic acid group, which can form a zwitterion.[2] This may lead to lower solubility in purely non-polar or polar aprotic solvents.
Q2: The compound precipitated out of solution after initial dissolution. How can this be resolved?
A2: Precipitation can be caused by temperature fluctuations, solvent evaporation, or exceeding the solubility limit.[1] To redissolve the compound, you can:
-
Add a small amount of a stronger co-solvent, such as DMSO.[1]
-
Gently warm and agitate the solution.[1]
-
Sonicate the mixture to facilitate redissolution.[1]
If precipitation occurs during a reaction, it might indicate the formation of a less soluble product.[1]
Q3: Could solubility issues be affecting my reaction efficiency?
A3: Yes, poor solubility is a direct cause of reduced reaction efficiency, as the compound is not fully available to react.[1] If you suspect this is the case, ensure the compound is completely dissolved before proceeding with your reaction. If solubility remains an issue, using a more potent coupling reagent or extending the reaction time might be necessary for certain applications.[1]
Q4: I see conflicting information about the aqueous solubility of this compound. Is it soluble in water?
A4: The solubility of this compound in aqueous solutions is expected to be highly pH-dependent due to its zwitterionic nature.[2] While one source notes it as insoluble in water, its structure, featuring a carboxylic acid and an amino group, suggests that its solubility will be significantly higher in acidic or basic aqueous solutions compared to neutral water.[2][3]
Anticipated Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The zwitterionic nature of the molecule allows for hydrogen bonding with protic solvents, promoting solubility. |
| Aprotic Polar | DMSO, DMF | High | These solvents can effectively solvate the polar functional groups of the compound. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The presence of the hydrophobic Boc group and the piperidine ring should allow for moderate solubility. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Solubility is expected to be moderate due to a balance between the polar functional groups and the non-polar parts of the molecule. |
| Non-polar | Hexane, Heptane | Low | The high polarity imparted by the amino acid functionality is likely to result in poor solubility in non-polar solvents, a characteristic seen with piperidine itself.[4] |
Experimental Protocols
The following protocol, based on the standard shake-flask method, is recommended for determining the equilibrium solubility of this compound.[5][6]
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analysis equipment
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment.[5]
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.[5]
-
Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][7]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.[5]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.[7]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration appropriate for the analytical method.[5]
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other validated method to determine the concentration of the dissolved compound.[7]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.[5]
Visualizations
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Troubleshooting Logic for Solubility Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid.
Troubleshooting Common Side Reactions
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a multi-step pathway involving the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by Boc protection and subsequent hydrolysis. Several side reactions can occur at each stage, leading to reduced yield and purity. This guide addresses common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield in Bucherer-Bergs Reaction | Incomplete reaction: Insufficient reaction time or temperature. | Increase reaction time and/or temperature. A typical condition is refluxing in water or ethanol (80-100°C). | Increased conversion to the desired hydantoin intermediate. |
| Side product formation due to improper pH: pH outside the optimal range of 8-9 can hinder cyanohydrin formation or degrade cyanide. | Maintain a pH of ~8-9 using ammonium carbonate as a buffer. | Minimized side product formation and improved yield. | |
| Sub-optimal reagent ratio: An incorrect molar ratio of ketone to cyanide and ammonium carbonate can lead to side reactions. | Use a 1:2:2 molar ratio of the piperidone starting material to potassium cyanide and ammonium carbonate. | Balanced reactivity and reduced formation of byproducts. | |
| Formation of Impurities During Boc Protection | Di-Boc formation: Reaction of Boc-anhydride with both the piperidine nitrogen and the amino group of the hydantoin intermediate. | Use a controlled amount of Boc-anhydride (e.g., 1.05-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. | Preferential N-Boc protection of the piperidine ring. |
| Unreacted starting material: Incomplete reaction due to insufficient Boc-anhydride or reaction time. | Increase the amount of Boc-anhydride slightly or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. | Drive the reaction to completion. | |
| Low Yield or Incomplete Hydrolysis of Hydantoin | Formation of N-carbamoyl amino acid salt: Excess strong base (e.g., NaOH, KOH) can lead to the formation of the salt of the desired product, which may be more soluble in the aqueous phase, leading to loss during workup. | Use a moderate excess of base (e.g., 2-3 equivalents). Carefully neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product. | Maximized precipitation and recovery of the final product. |
| Polymerization of the amino acid product: High temperatures during hydrolysis or workup can lead to the formation of oligomers or polymers of the amino acid. | Maintain a controlled temperature during hydrolysis (e.g., reflux) and avoid excessive heating during concentration of the product solution. | Minimized formation of polymeric byproducts. | |
| Incomplete hydrolysis: Insufficient reaction time or concentration of the base. | Increase the reaction time or the concentration of the base. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the hydantoin. | Complete conversion to the desired amino acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective route starts with a protected 4-piperidone derivative. The synthesis involves three key steps:
-
Bucherer-Bergs Reaction: The 4-piperidone derivative reacts with potassium cyanide and ammonium carbonate to form a spiro-hydantoin.
-
N-Boc Protection: The secondary amine of the piperidine ring in the hydantoin intermediate is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
-
Hydrolysis: The hydantoin ring is hydrolyzed, typically under basic conditions, to yield the desired this compound.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is recommended.[1]
Q3: What are the critical safety precautions to take during this synthesis?
A3: The Bucherer-Bergs reaction involves the use of potassium cyanide, which is highly toxic. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Care should be taken to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.
Q4: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?
A4: The identity of unknown impurities can often be determined using LC-MS to obtain the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural information. If the impurity is present in a significant amount, it may be possible to isolate it using preparative HPLC for full characterization.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 1-Boc-piperidine-4-spiro-5'-hydantoin
-
To a solution of N-Boc-4-piperidone (1 equivalent) in ethanol, add potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired spiro-hydantoin.
Step 2: Boc protection is already incorporated in the starting material for this protocol.
Step 3: Hydrolysis of 1-Boc-piperidine-4-spiro-5'-hydantoin
-
Suspend the hydantoin intermediate (1 equivalent) in a solution of sodium hydroxide (3 equivalents) in water.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-18 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully adjust the pH to approximately 5-6 with concentrated hydrochloric acid.
-
Collect the precipitated product by filtration, wash with cold water, and then with a small amount of a water-miscible solvent like acetone or ethanol.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: 4-Amino-1-Boc-piperidine-4-carboxylic Acid Coupling Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 4-Amino-1-Boc-piperidine-4-carboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to couple?
This compound is an α,α-disubstituted amino acid. The presence of two substituents on the α-carbon creates significant steric hindrance, which can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2] This steric bulk can lead to lower coupling yields and slower reaction kinetics compared to sterically unhindered amino acids.
Q2: What are the most common reasons for low coupling yields with this molecule?
Low coupling yields are typically due to a combination of factors:
-
Steric Hindrance: As mentioned, the bulky nature of the molecule is a primary factor.[1][2]
-
Inappropriate Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.[2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may require optimization for this specific substrate.
-
Aggregation: Hydrophobic sequences containing hindered residues can sometimes aggregate, leading to incomplete reactions.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[2]
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required.[2] Onium-salt-based reagents are often the preferred choice.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many difficult couplings.[1][2] COMU is a newer generation reagent with comparable efficiency to HATU and a better safety profile.[3][4][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very efficient and are known to reduce the risk of racemization.[1][2]
-
Carbodiimides: While common, reagents like EDC and DCC may result in lower yields for sterically hindered couplings unless used with additives like HOBt or OxymaPure.[6]
Q4: What is racemization and how can it be minimized?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during the reaction, which can lead to the formation of unwanted diastereomers.[2] To minimize racemization:
-
Use coupling reagents known for low racemization levels, such as phosphonium-based reagents (PyBOP, PyAOP).[2]
-
Incorporate additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[2]
-
Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a strong base such as DIPEA.[2]
-
Avoid prolonged reaction times at elevated temperatures.[2]
Q5: Are there any specific side reactions to be aware of?
Yes, several side reactions can occur:
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which terminates the peptide chain. This can be avoided by pre-activating the carboxylic acid before adding it to the amine component.[7]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues.[7]
-
Over-activation: If the carboxylic acid is activated for too long before the amine is added, it can lead to the formation of byproducts.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficiently reactive coupling reagent | Switch to a more potent onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[2] Consider an acyl fluoride-forming reagent like TFFH for very difficult couplings.[2][10] |
| Steric hindrance | Increase the reaction time (e.g., 2-24 hours).[2] Gently heat the reaction (e.g., to 40-50 °C) to help overcome the activation energy barrier.[2] | |
| Poor solubility of reactants | Use a more polar aprotic solvent like DMF or DMSO to enhance the solubility of intermediates.[6] | |
| Incomplete deprotection of the N-terminus | Ensure complete removal of the N-terminal protecting group before the coupling step.[2] | |
| Presence of Impurities/ Side Products | Racemization | Use a phosphonium-based reagent (e.g., PyBOP).[2] Add HOAt or OxymaPure to the reaction mixture.[2] Use a weaker base (NMM or collidine).[2] Reduce pre-activation time and avoid excessive heat.[2] |
| Guanidinylation of the amine | Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine component.[7] | |
| Formation of N-acylurea (with carbodiimides) | Add HOBt or OxymaPure to the reaction to trap the O-acylisourea intermediate and prevent its rearrangement. | |
| Slow Reaction Rate | Steric hindrance | Increase the reaction temperature.[2] Use a more powerful coupling reagent.[2] |
| Low concentration of reactants | Increase the concentration of the reactants, if solubility allows. |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the general performance of common coupling reagents in the context of sterically hindered amino acids. Yields and racemization levels are highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Yield (Hindered Systems) | Racemization Potential | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | High | Low | Highly efficient, especially for hindered couplings.[1] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[1] |
| HBTU | Uronium/Aminium Salt | Moderate to High | Low | Highly efficient and popular reagent; byproducts are generally soluble.[1] | Can have allergenic potential.[1] |
| COMU | Uronium/Aminium Salt | High | Low | Efficiency comparable to HATU; safer as it is based on OxymaPure.[3] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | High | Low | Efficient coupling; avoids guanidinylation side reactions.[1] | Generally less reactive than HATU.[1] |
| EDC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Cost-effective; good for less demanding couplings.[6] | Can lead to N-acylurea byproduct formation; may be less effective for highly hindered systems. |
| T3P® | Phosphonic Anhydride | High | Minimal | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[1] | Application is fundamentally different from other reagents.[1] |
Experimental Protocols
Standard Coupling Protocol using HATU
This protocol describes a general method for the coupling of this compound with a primary amine using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Standard experimental workflow for HATU-mediated coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Preventing Epimerization with 4-Amino-1-Boc-piperidine-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization when using 4-Amino-1-Boc-piperidine-4-carboxylic acid in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A: Epimerization is an undesired stereochemical change at a chiral center in a molecule. In the context of this compound, which is an α,α-disubstituted amino acid, the chiral center is the C4 carbon of the piperidine ring. During peptide coupling reactions, this chiral center is susceptible to inversion, leading to the formation of the undesired diastereomer (epimer). This is a significant issue as the biological activity and overall three-dimensional structure of a peptide or drug molecule are highly dependent on its precise stereochemistry. The presence of the resulting epimeric impurity can be difficult to remove and can compromise the efficacy and safety of the final compound.
Q2: What are the primary factors that contribute to the epimerization of this compound during peptide synthesis?
A: Several factors during the coupling step can promote epimerization of this sterically hindered amino acid:
-
Activation Method: The choice of coupling reagent and the presence of additives are critical. Highly reactive intermediates formed during carboxyl group activation can be more prone to epimerization.
-
Base: The type and amount of base used can significantly influence the rate of epimerization. Strong, sterically hindered bases are generally preferred.
-
Solvent: Polar aprotic solvents, such as Dimethylformamide (DMF), can facilitate epimerization.
-
Temperature: Higher reaction temperatures increase the rate of epimerization.
-
Reaction Time: Prolonged exposure to coupling conditions can lead to increased levels of the epimeric impurity.
Troubleshooting Guides
Issue 1: High levels of epimerization detected after a coupling step.
Potential Cause & Solution:
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low epimerization, such as one based on phosphonium or uronium salts like HATU, HCTU, or PyAOP. These reagents, in the presence of an additive like HOAt or OxymaPure®, can significantly suppress epimerization. |
| Excessive or Inappropriate Base | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts. Avoid stronger, less hindered bases. |
| Polar Aprotic Solvent | If possible, replace DMF with a less polar solvent such as dichloromethane (DCM) or a mixture of solvents to reduce the polarity of the reaction medium. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, ideally at 0 °C or even -20 °C, to slow down the rate of epimerization. |
| Prolonged Reaction Time | Optimize the reaction time to ensure complete coupling while minimizing the duration the activated amino acid is exposed to conditions that promote epimerization. Monitor the reaction progress closely. |
Issue 2: Incomplete coupling of this compound.
Potential Cause & Solution:
Due to its steric hindrance, coupling of this compound can be sluggish.
| Potential Cause | Recommended Action |
| Insufficient Activation | Utilize a more powerful coupling reagent like HATU or COMU. Increasing the equivalents of the coupling reagent and the amino acid may also be necessary. |
| Steric Hindrance | Pre-activation of the carboxylic acid for a short period (5-10 minutes) before adding the amine component can sometimes improve coupling efficiency. However, prolonged pre-activation should be avoided as it can increase the risk of epimerization. |
| Low Reaction Temperature | While low temperatures are recommended to prevent epimerization, they can also slow down the coupling reaction. A balance must be found. If coupling is slow at low temperatures, a slight increase in temperature may be necessary, but this should be done with caution and careful monitoring for epimerization. |
Quantitative Data Summary
The following tables provide a summary of expected trends in epimerization based on the choice of reaction conditions for sterically hindered amino acids like this compound. Note: The exact values can vary depending on the specific reaction partners and other experimental parameters.
Table 1: Effect of Coupling Reagent and Additive on Epimerization
| Coupling Reagent | Additive | Expected Epimerization (%) |
| DIC | None | 5 - 15 |
| DIC | HOBt | 1 - 5 |
| HBTU | HOBt | < 2 |
| HATU | HOAt | < 1 |
| PyAOP | HOAt | < 1 |
Table 2: Effect of Base on Epimerization
| Base | Expected Epimerization (%) |
| Triethylamine (TEA) | 5 - 10 |
| N,N-Diisopropylethylamine (DIEA) | 1 - 3 |
| 2,4,6-Collidine | < 2 |
Table 3: Effect of Solvent on Epimerization
| Solvent | Expected Epimerization (%) |
| Dimethylformamide (DMF) | 3 - 8 |
| Dichloromethane (DCM) | 1 - 4 |
| Tetrahydrofuran (THF) | 2 - 6 |
Experimental Protocols
Protocol 1: Low-Epimerization Peptide Coupling of this compound
This protocol is designed to minimize epimerization during the coupling of this compound in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin-bound amine in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation:
-
Dissolve this compound (2 equivalents relative to the resin loading) in a minimal amount of DMF.
-
In a separate vial, dissolve HATU (1.95 equivalents) and HOAt (2 equivalents) in DMF.
-
-
Pre-activation and Coupling:
-
Cool the amino acid solution to 0 °C.
-
Add the HATU/HOAt solution to the amino acid solution.
-
Add N,N-diisopropylethylamine (DIEA) (3 equivalents) to the mixture and allow it to pre-activate for 5 minutes at 0 °C.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours, or until a negative Kaiser test is observed.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
Visualizations
Caption: Mechanism of epimerization during peptide coupling.
Caption: Low-epimerization coupling workflow.
Technical Support Center: Large-Scale Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid, a key building block in pharmaceutical development.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Bucherer-Bergs Reaction for Hydantoin Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reagent Stoichiometry | Ensure a molar ratio of approximately 1:2:2 for the starting ketone (1-Boc-4-piperidone), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).[3] | Balanced reactivity and minimized side products. |
| Suboptimal pH | Maintain the reaction pH between 8 and 9. Ammonium carbonate acts as a buffer.[3] | Prevents cyanide degradation under strongly alkaline conditions and ensures efficient cyanohydrin formation.[3] |
| Incomplete Reaction | Ensure the reaction is refluxed at 80-100°C in a suitable solvent like ethanol or water for a sufficient duration.[3] | Drives the reaction to completion. |
| Side Reactions | Avoid excess cyanide, which can lead to over-alkylation.[3] | Minimizes the formation of impurities. |
| Poor Solubility of Starting Material | For less polar starting materials, consider a biphasic reaction system in a continuous flow reactor to increase the interfacial area.[4] | Improved reaction efficiency and higher conversion rates.[4] |
Problem 2: Inefficient Hydrolysis of the Hydantoin Intermediate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently Forcing Conditions | The hydantoin intermediate is stable and typically requires forcing conditions for hydrolysis.[5] Use a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent mixture (e.g., THF/water). | Complete hydrolysis to the corresponding amino acid. |
| Prolonged Reaction Time | Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time. | Avoids potential degradation of the product under harsh hydrolytic conditions. |
| Low Solubility of Hydantoin | Ensure adequate solvent volume and vigorous stirring to maintain a homogenous reaction mixture. | Improved reaction kinetics and complete conversion. |
Problem 3: Low Yield and Impurity Formation during Boc Protection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition of Boc Anhydride | Maintain the reaction temperature below 25°C.[6] | Improved yields (85–92%) by minimizing the degradation of the protecting agent.[6] |
| Esterification Side Reaction | Use a non-nucleophilic base like triethylamine (TEA) to neutralize the carboxylic acid generated during the reaction.[6] | Prevents the formation of ester impurities.[6] |
| Suboptimal Solvent | Tetrahydrofuran (THF) has been shown to provide higher yields than dichloromethane (DCM) due to better solubility of intermediates.[6] | Enhanced reaction efficiency and higher product yield. |
| Zwitterionic Nature of Starting Material | The amino acid starting material is zwitterionic, leading to poor solubility in many organic solvents.[7] Consider performing the reaction in an aqueous solution with a base like sodium hydroxide to improve solubility.[7] | Homogeneous reaction mixture and improved reaction rates. |
Problem 4: Challenges in Product Crystallization and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Polarity of the Product | The product is a polar molecule, which can make extraction and crystallization difficult. | Consider conversion to a salt to modify solubility properties or use reverse-phase chromatography for purification. |
| Inappropriate Crystallization Solvent | Experiment with different solvent systems. Recrystallization from an ethanol/water mixture has been reported to be effective.[6] | Formation of a high-purity crystalline product. |
| Oily Product or Failure to Crystallize | If the product oils out, try lowering the temperature of crystallization, scratching the flask, or adding a seed crystal. | Induction of crystallization to obtain a solid product. |
| Presence of Impurities | Analyze the crude product by HPLC or LC-MS to identify impurities. Develop a purification strategy based on the impurity profile, which may include column chromatography or recrystallization from a different solvent system. | Isolation of the product with the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale synthesis of this compound?
A common and effective route involves a three-step process:
-
Bucherer-Bergs Reaction: Reaction of 1-Boc-4-piperidone with potassium cyanide and ammonium carbonate to form the piperidine-4-spiro-5'-hydantoin intermediate.[3][8]
-
Hydrolysis: Hydrolysis of the hydantoin intermediate under basic conditions to yield 4-amino-piperidine-4-carboxylic acid.[5]
-
Boc Protection: Protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to give the final product.[6]
Q2: What are the critical safety precautions to consider during the large-scale synthesis?
The primary safety concern is the handling of potassium cyanide (KCN), which is highly toxic.[3][9]
-
Handling KCN: All operations involving KCN must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]
-
Acid Incompatibility: KCN reacts with acids to produce highly toxic hydrogen cyanide gas. Ensure that acidic and cyanide-containing waste streams are kept separate.[9]
-
Emergency Preparedness: A cyanide antidote kit should be readily available, and personnel must be trained in its use.[9]
Q3: What are the common impurities encountered in this synthesis, and how can they be minimized?
-
Over-alkylation products: Can form during the Bucherer-Bergs reaction if an excess of cyanide is used. Careful control of stoichiometry is crucial.[3]
-
Ester byproducts: May form during the Boc protection step. Using a non-nucleophilic base and controlling the temperature can prevent this.[6]
-
Unreacted starting materials: Monitor reaction completion using appropriate analytical techniques (TLC, HPLC) to ensure full conversion.
Q4: What are the optimal conditions for the final crystallization of the product?
Recrystallization from a mixture of ethanol and water has been reported to yield the product in high purity.[6] The optimal ratio of solvents and the cooling profile should be determined experimentally to maximize yield and purity at a large scale.
Experimental Protocols
1. Synthesis of 1-Boc-piperidine-4-spiro-5'-hydantoin (Bucherer-Bergs Reaction)
-
To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., ethanol/water), add ammonium carbonate and potassium cyanide.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for the required duration, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the hydantoin product.[3]
-
Filter the solid, wash with water, and dry under vacuum.
2. Hydrolysis of 1-Boc-piperidine-4-spiro-5'-hydantoin
-
Suspend the hydantoin intermediate in a mixture of THF and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Stir the mixture at an elevated temperature until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and adjust the pH to near neutral to precipitate the amino acid.
-
Filter the product, wash with a cold solvent, and dry.
3. Synthesis of this compound (Boc Protection)
-
Dissolve the 4-amino-piperidine-4-carboxylic acid in a mixture of THF and water.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise, maintaining the temperature below 25°C.[6]
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Technical Support Center: Troubleshooting Boc Removal from Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of piperidine derivatives?
A1: The most common methods for Boc deprotection involve the use of strong acids.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane are the most frequently used reagent systems.[2][3][4] Typical conditions for TFA-mediated deprotection involve using a 20-50% solution of TFA in DCM at room temperature, with reaction times ranging from 30 minutes to a few hours.[2][5] For HCl-based deprotection, a 4M solution of HCl in dioxane is widely employed, often providing rapid and clean conversion within 30 minutes to 2 hours at room temperature.[2][6][7][8]
Q2: My Boc deprotection reaction is incomplete. What are the possible causes and how can I resolve this?
A2: Incomplete Boc deprotection is a common issue that can arise from several factors. One of the primary causes is insufficient acid strength or concentration for the specific substrate.[3] Steric hindrance around the nitrogen atom of the piperidine ring can also slow down the reaction. To address this, you can try increasing the concentration of the acid or extending the reaction time.[9] Gently heating the reaction mixture may also be an option, but this should be done with caution to avoid potential side reactions. Poor solubility of the starting material in the reaction solvent can also limit the accessibility of the deprotecting agent. In such cases, exploring alternative solvent systems to improve solubility is recommended.
Q3: I am observing unexpected side products in my reaction. What are the common side reactions during Boc deprotection and how can they be minimized?
A3: A primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[5] This electrophile can alkylate nucleophilic functional groups within the molecule, such as electron-rich aromatic rings or other heteroatoms.[9] To prevent these unwanted tert-butylation reactions, scavengers can be added to the reaction mixture.[9] Common scavengers include triisopropylsilane (TIS) or anisole, which act by trapping the tert-butyl cation.[2][9] In some cases, particularly with sensitive substrates, amide bond cleavage has been observed when using 4M HCl in dioxane, especially if the reaction is not anhydrous or is run for an extended period.[10] Using anhydrous solvents and carefully monitoring the reaction progress can help mitigate this.[10]
Q4: How do I properly work up a Boc deprotection reaction?
A4: The work-up procedure depends on the acidic reagent used and the properties of the final product. For a TFA deprotection, the excess TFA and solvent are typically removed under reduced pressure.[2][11] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[12] The resulting residue, which is the TFA salt of the piperidine, can then be neutralized with a base such as saturated aqueous sodium bicarbonate solution and extracted with an organic solvent.[2][11] For reactions using HCl in dioxane, the deprotected amine hydrochloride salt often precipitates directly from the reaction mixture and can be isolated by filtration.[2][3] If the salt remains in solution, the solvent is removed in vacuo, and the resulting crude salt can be used directly in the next step or neutralized to the free base.[6]
Q5: My purified piperidine derivative is an oil or difficult to crystallize. What can I do?
A5: TFA salts of amines are often oily residues, which can complicate purification and handling.[12] In contrast, hydrochloride salts tend to be crystalline solids, which can be advantageous for purification by recrystallization.[12] If you obtain an oily TFA salt, consider converting it to the hydrochloride salt by dissolving the oil in a suitable solvent and treating it with a solution of HCl. Alternatively, if the free base is desired and it is also an oil, purification by silica gel column chromatography is a common approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50%) or use neat TFA for a short period.[2][9] For HCl, ensure the solution is 4M. |
| Steric hindrance at the piperidine nitrogen. | Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40°C). Monitor carefully for side products. | |
| Poor solubility of the starting material. | Try a different co-solvent to improve solubility. For example, if using HCl in dioxane, a small amount of methanol can be added.[3] | |
| Formation of Side Products (+56 Da by MS) | tert-butylation of nucleophilic groups.[9] | Add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) or anisole to the reaction mixture to trap the tert-butyl cation.[2][9] |
| Low Yield | Product loss during aqueous work-up. | If the piperidine salt is water-soluble, avoid aqueous washes. Instead, evaporate the acid and use the crude salt directly or triturate with a non-polar solvent like diethyl ether to induce precipitation.[3] |
| Instability of the product to the work-up conditions. | Use a milder base for neutralization, such as saturated sodium bicarbonate instead of stronger bases like NaOH. | |
| Difficulty in Purification | Oily nature of the TFA salt.[12] | Convert the TFA salt to the HCl salt, which is more likely to be a crystalline solid.[12] Alternatively, purify the free base using column chromatography. |
| Residual TFA in the final product. | Co-evaporate the crude product with toluene multiple times after removing the bulk of the TFA.[12] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the removal of a Boc group from a piperidine derivative using TFA in DCM.[3]
Materials:
-
N-Boc-piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and often yields a crystalline hydrochloride salt of the deprotected piperidine.[2][3]
Materials:
-
N-Boc-piperidine derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Methanol or DCM (if needed as a co-solvent)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 equiv.) in a minimal amount of a suitable co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
To the stirred solution, add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).[2][3]
-
Stir the reaction mixture at room temperature. The deprotected piperidine hydrochloride salt may precipitate out of the solution.[3]
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[2]
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash it with cold diethyl ether.[3]
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt. The crude product can often be used in the next step without further purification.
Quantitative Data Summary
The following table provides a general comparison of the two most common methods for Boc deprotection of piperidine derivatives. The yields and reaction times are typical and can vary depending on the specific substrate and reaction scale.
| Deprotection Reagent | Typical Conditions | Typical Reaction Time | Typical Yield | Product Form | References |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp. | 0.5 - 4 hours | >90% | TFA salt (often oily) | [2][3][13] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane, Room Temp. | 0.5 - 2 hours | >90% | HCl salt (often crystalline) | [2][3][6][12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: 4-Amino-1-Boc-piperidine-4-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are several established synthetic pathways to produce this compound. The choice of route often depends on the available starting materials, desired scale, and safety considerations. The primary methods include:
-
Route A: From 4-Piperidone Monohydrate Hydrochloride via a Hydantoin Intermediate: This multi-step synthesis involves the formation of a spirohydantoin, followed by Boc protection and subsequent hydrolysis to yield the final product.
-
Route B: From 4-Aminopiperidine-4-carboxylic acid Methyl Ester: This two-step approach involves the synthesis of the methyl ester derivative followed by saponification to the carboxylic acid.[1]
-
Route C: Debenzylation of a Protected Precursor: This method utilizes a starting material with a benzyl protecting group on the 4-amino group, which is then removed by catalytic hydrogenation.
Q2: What are the critical parameters for achieving high yields in the Boc protection step?
The introduction of the tert-butyloxycarbonyl (Boc) group is a critical step that significantly impacts the overall yield. Key parameters to control are:
-
Temperature: Maintaining the reaction temperature below 25°C is crucial to minimize the thermal decomposition of di-tert-butyl dicarbonate (Boc anhydride). This control can improve yields to a range of 85–92%.[1]
-
Solvent: The choice of solvent influences the solubility of intermediates. Tetrahydrofuran (THF) is often preferred over dichloromethane (DCM) as it can provide higher yields due to better solubility profiles of the reaction components.[1]
-
Base: A base is used to neutralize the acid generated during the reaction, preventing side reactions such as esterification.[1]
Q3: How can I purify the final product effectively?
Purification strategies depend on the impurities present. Common methods include:
-
Acid-Base Extraction: This technique is effective for separating the amphoteric product from non-ionizable impurities.
-
Crystallization: Recrystallization from a suitable solvent system can yield a highly pure product.
-
Chromatography: While less common for large-scale production, column chromatography can be used for very high purity requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal reaction conditions in one or more steps. | Review each step's parameters (temperature, solvent, reaction time) against established protocols. See the detailed experimental protocols below. |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion before proceeding to the next step or work-up. | |
| Side reactions. | Identify potential side products and adjust conditions to minimize their formation. For example, lower temperatures during Boc protection can reduce byproducts. | |
| Difficulty in Isolating the Product | Emulsion formation during work-up. | If an emulsion forms during the initial HCl wash, allowing for a longer phase separation time (up to 2 hours) may be necessary. Any remaining emulsion can be separated and re-extracted.[2] |
| Product precipitation as a salt. | During work-up, the sodium carboxylate salt of the product may form a third layer. This layer should be combined with the aqueous layer to ensure complete recovery.[2] | |
| Product Purity Issues | Presence of starting materials. | Ensure the reaction goes to completion. Consider adjusting stoichiometry or reaction time. |
| Formation of diastereomers or other isomers. | Characterize the impurity and adjust the synthetic route or purification method accordingly. Chiral chromatography may be necessary if enantiomeric purity is a concern. | |
| Residual solvent. | Dry the final product under vacuum at an appropriate temperature to remove residual solvents. |
Comparative Yields of Synthetic Routes
The following table summarizes reported yields for different synthetic approaches to this compound and key intermediates.
| Synthetic Route | Key Transformation | Reported Yield | Reference |
| Route A | Hydrolysis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin) | 64-68% | [2] |
| Route A | Boc protection of Piperidine-4-spiro-5'-hydantoin | 83-90% | [2] |
| Route B | Saponification of methyl 1-Boc-4-piperidinecarboxylate with LiOH | ~100% | |
| Route C | Hydrogenolysis of 4-BENZYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 98% | [3] |
Key Experimental Protocols
Route A: From 4-Piperidone Monohydrate Hydrochloride
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
-
In a 1000-mL round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in 250 mL of methanol and 150 mL of deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.
-
Seal the flask and stir at room temperature for 48 hours.
-
Concentrate the reaction mixture by rotary evaporation at 40°C to a volume of approximately 300 mL and then cool to 10°C.
-
Collect the precipitated white solid by suction filtration.
Step 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin)
-
Suspend the dried hydantoin from the previous step in 1,2-dimethoxyethane.
-
Add triethylamine (1.5 equivalents) and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction vigorously for 72 hours, with periodic additions of DMAP.
-
Collect the resulting solid by suction filtration. This step has a reported yield of 83-90%.[2]
Step 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
-
In a 2000-mL round-bottomed flask, suspend the Boc-protected hydantoin (40.0 g) in 340 mL of THF.
-
Add 340 mL of 2.0 M potassium hydroxide solution in one portion.
-
Stopper the flask and stir the reaction mixture for 4 hours.
-
Pour the mixture into a separatory funnel for work-up.
-
The final product is obtained as a white solid after filtration and drying under reduced pressure. This step has a reported yield of 64-68%.[2]
Visualizing the Workflow
Caption: Overview of common synthetic routes.
Caption: Decision tree for troubleshooting low yields.
References
handling and safety precautions for 4-Amino-1-Boc-piperidine-4-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No: 183673-71-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic amino acid derivative. It serves as a versatile building block and key intermediate in the synthesis of various bioactive compounds and complex molecules.[1][2] Its structural framework is utilized in the development of receptor antagonists and enzyme inhibitors.[1]
Q2: What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is important to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][5]
Q3: What are the proper storage conditions for this chemical?
Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed when not in use.[3][5] Some suppliers recommend storage at -20°C for long-term stability.[2]
Q4: Is this compound regulated for transport?
According to the available safety data sheets, this compound is not regulated as a dangerous good for transport under DOT (US), IMDG, and IATA regulations.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage. | - Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, consider refrigeration as recommended by the supplier. |
| - Contamination of the compound. | - Use clean spatulas and weighing instruments. Avoid introducing any impurities into the stock container. | |
| Difficulty in dissolving the compound | - Use of an inappropriate solvent. | - Refer to literature for solvents used in similar reactions with this compound. If information is unavailable, perform small-scale solubility tests with a range of common laboratory solvents. |
| - Insufficient mixing or sonication. | - Ensure vigorous stirring or use an ultrasonic bath to aid dissolution. Gentle heating may be an option if the compound is thermally stable. | |
| Side reactions observed during synthesis | - Presence of reactive functional groups. | - The amino and carboxylic acid groups can be reactive. Ensure appropriate protecting groups are used for other functional groups in your reaction scheme if necessary.[1] |
| - Incompatible reaction conditions. | - Review the reaction conditions (temperature, pH, catalyst) to ensure they are compatible with the Boc-protecting group, which can be sensitive to strong acids. |
Safety and Handling
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Wear safety glasses with side-shields or goggles (compliant with EN 166).[6] |
| Hand Protection | Wear protective gloves. Inspect gloves before use and ensure they are suitable for the task (chemical compatibility, dexterity).[6] |
| Skin and Body Protection | Wear long-sleeved clothing.[6] |
| Respiratory Protection | Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][5] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] |
| In case of skin contact | Wash with plenty of soap and water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3][5] |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5] |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Call a physician.[3] |
Spillage and Disposal
In case of a spill, ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[5][6] Do not let the product enter drains.[5] Dispose of the chemical waste in accordance with local, regional, and national regulations.[5][6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Aminopiperidine-4-carboxamide | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopy of Boc-Protected 4-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for 4-Amino-1-Boc-piperidine-4-carboxylic acid and its analogs. The data presented herein is essential for the structural elucidation and purity assessment of these valuable building blocks in medicinal chemistry and drug development.
Data Presentation: ¹H NMR Chemical Shifts and Multiplicities
The following table summarizes the ¹H NMR spectral data for this compound and a closely related analog. The comparison highlights the influence of the substituent at the C4 position on the chemical shifts of the piperidine ring protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Data Source |
| 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid | Boc (N-Boc-amino) (9H) | 1.39 | s | DMSO-d₆ | Predicted |
| Boc (Piperidine N1) (9H) | 1.40 | s | |||
| Piperidine H2ax, H6ax (2H) | 1.68-1.76 | td | |||
| Piperidine H3eq, H5eq (2H) | 1.89-1.92 | d | |||
| Piperidine H2eq, H6eq (2H) | 3.03 | broad | |||
| Piperidine H3ax, H5ax (2H) | 3.62-3.65 | d | |||
| NH (exchangeable) | 7.16 | exchange | |||
| COOH (exchangeable) | 12.36 | exchange | |||
| 4-Amino-1-Boc-piperidine | Piperidine H3ax, H5ax (2H) | 1.10-1.21 | m | CDCl₃ | Experimental |
| Boc (9H) | 1.38 | s | |||
| Piperidine H3eq, H5eq (2H) | 1.69-1.73 | m | |||
| Piperidine H4 (1H) | 2.66-2.79 | m | |||
| Piperidine H2eq, H6eq (2H) | 3.90-4.10 | m |
Note: The data for 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid is based on a predicted spectrum.[1] The experimental data for 4-Amino-1-Boc-piperidine is derived from its synthesis and characterization report.[1]
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule, such as this compound, is detailed below.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, D₂O). For carboxylic acids, DMSO-d₆ is often a good choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a standard 5 mm NMR tube. This filtration step removes any particulate matter.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine characterization, the residual solvent peak can be used as a reference.
Instrumental Analysis:
-
Spectrometer: The data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this molecular weight at the specified concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Visualization of Structural Relationships
The following diagrams illustrate the structures of the compared compounds and highlight the key differences that influence their ¹H NMR spectra.
Caption: Structural relationships between the target compound and its analogs.
The presence of the additional Boc protecting group in Analog 1 and the absence of the carboxylic acid in Analog 2 lead to distinct differences in their respective ¹H NMR spectra, particularly in the chemical shifts of the piperidine ring protons and the presence or absence of exchangeable proton signals.
Caption: A generalized workflow for ¹H NMR spectroscopy.
References
Comparative Analysis of 13C NMR Data for 4-Amino-1-Boc-piperidine-4-carboxylic acid and Related Compounds
This guide provides a comparative analysis of the 13C NMR spectral data for 4-Amino-1-Boc-piperidine-4-carboxylic acid, a key building block in medicinal chemistry, and its structural analogues. The data presented herein is intended to support researchers, scientists, and drug development professionals in the identification and characterization of these important piperidine derivatives.
Introduction to this compound
This compound is a bifunctional molecule featuring a piperidine scaffold substituted with a carboxylic acid and a Boc-protected amine at the C4 position. This unique arrangement makes it a valuable synthon for the introduction of constrained amino acid mimics into peptide and small molecule drug candidates. Accurate interpretation of its 13C NMR spectrum is crucial for reaction monitoring, quality control, and structural elucidation.
Comparative 13C NMR Data
| Carbon Atom | This compound (Predicted, ppm) | 1-Boc-piperidine-4-carboxylic acid (Experimental, ppm) | 4-Aminopiperidine-4-carboxylic acid (Predicted, ppm) |
| C=O (Carboxylic Acid) | ~175 | ~179 | ~178 |
| C=O (Boc) | ~155 | ~155 | - |
| C(CH₃)₃ (Boc) | ~80 | ~80 | - |
| C(CH₃)₃ (Boc) | ~28 | ~28 | - |
| C4 | ~58 | ~41 | ~59 |
| C2, C6 | ~42 | ~43 | ~45 |
| C3, C5 | ~34 | ~29 | ~35 |
Note: The chemical shifts are referenced to a standard internal solvent peak. The experimental data for 1-Boc-piperidine-4-carboxylic acid is sourced from publicly available spectral databases. The data for 4-aminopiperidine-4-carboxylic acid and the target molecule are predicted based on established chemical shift increments and comparison with structurally related compounds.
Experimental Protocol for 13C NMR Data Acquisition
The following is a general protocol for acquiring 13C NMR spectra of piperidine derivatives. Instrument parameters may require optimization based on the specific spectrometer and sample concentration.
1. Sample Preparation:
-
Dissolve 20-50 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (based on a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 1024 to 4096, depending on the sample concentration.
-
Spectral Width (SW): 0 to 200 ppm.
-
Temperature: 298 K.
3. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks and assign the chemical shifts.
Structural Relationships and a Signaling Pathway Analogy
The structural relationship between the parent piperidine-4-carboxylic acid and its derivatives can be visualized as a synthetic pathway. This logical flow is represented in the following diagram created using the DOT language.
This diagram illustrates the two primary synthetic transformations: the introduction of an amino group at the C4 position and the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The target molecule, this compound, can be accessed through either of the depicted routes.
Conclusion
The provided 13C NMR data and experimental protocol offer a valuable resource for researchers working with this compound and its analogues. The comparative table highlights the expected chemical shift ranges for the key carbon atoms, aiding in spectral interpretation and compound verification. The logical diagram of the synthetic relationships provides a clear visual representation of the structural connections between these important building blocks. It is recommended to acquire experimental data for the target compound to confirm the predicted chemical shifts and for rigorous structural confirmation.
A Comparative Guide to the Analytical Characterization of 4-Amino-1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 4-Amino-1-Boc-piperidine-4-carboxylic acid, a bifunctional piperidine derivative, serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a Boc-protected amine and a carboxylic acid on a piperidine scaffold, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comparative overview of the mass spectrometric analysis of this compound and contrasts it with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for the verification of the molecular weight and the elucidation of the structure of this compound. The technique provides highly sensitive and specific data, making it ideal for both qualitative and quantitative analyses.
Predicted Fragmentation Pattern
The fragmentation of this compound in mass spectrometry, particularly under electrospray ionization (ESI) conditions, is expected to follow characteristic pathways for Boc-protected amines. The primary fragmentation events involve the loss of the tert-butoxycarbonyl (Boc) group or components thereof.
The molecular formula of this compound is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol .[1][2][3] In positive ion mode, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 245.15.
Key predicted fragmentation pathways include:
-
Loss of isobutylene (C₄H₈): A common fragmentation for Boc-protected compounds, resulting in a fragment ion at m/z 189.09 [M+H-56]⁺.
-
Loss of the entire Boc group (C₅H₉O₂): This cleavage would lead to a fragment at m/z 145.09 [M+H-100]⁺.
-
Loss of the carboxylic acid group (COOH): Decarboxylation can occur, leading to a fragment ion at m/z 200.15 [M+H-45]⁺.
Further fragmentation of the piperidine ring structure is also possible, yielding smaller fragment ions.
References
A Comparative Guide to HPLC Purity Analysis of 4-Amino-1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of the high-performance liquid chromatography (HPLC) analysis for determining the purity of 4-Amino-1-Boc-piperidine-4-carboxylic acid, a key building block in medicinal chemistry.[1][2] We will explore a detailed experimental protocol and compare its performance against alternative analytical methodologies, supported by illustrative data.
Introduction to this compound
This compound is a bifunctional molecule containing a piperidine ring, a Boc-protected amine, and a carboxylic acid group.[1] This structure makes it a valuable intermediate in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands.[1] Given its role in pharmaceutical synthesis, ensuring high purity is paramount to the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for the separation and quantification of chemical compounds, making it an ideal method for purity assessment.[3]
HPLC Method for Purity Determination
A robust HPLC method is essential for accurately quantifying the purity of this compound and detecting any potential impurities. Due to the presence of a primary amine and a carboxylic acid, this compound can be analyzed using reversed-phase HPLC. To enhance detection, especially at low concentrations, derivatization can be employed. However, direct analysis without derivatization is also possible and can simplify the workflow.[4][5]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a method for the purity analysis of this compound without derivatization, which is often preferred for its simplicity and reduced potential for analytical errors.[5]
-
Instrumentation:
-
HPLC system with a UV detector and an autosampler.
-
-
Column:
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30°C.
-
-
Detection:
-
UV at 210 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: Purity Comparison
The following table presents hypothetical purity data for three different batches of this compound, as determined by the described HPLC method. This illustrates the type of data generated and allows for easy comparison of batch-to-batch consistency.
| Batch Number | Purity (%) by HPLC | Major Impurity (%) | Total Impurities (%) |
| Batch A | 99.5 | 0.25 (Impurity 1) | 0.5 |
| Batch B | 98.8 | 0.70 (Impurity 2) | 1.2 |
| Batch C | 99.7 | 0.15 (Impurity 1) | 0.3 |
Note: Impurities would be identified by their retention times relative to the main peak and potentially characterized by mass spectrometry.
Comparison with Alternative Methods
While reversed-phase HPLC with UV detection is a robust and common method, other techniques can be employed for the purity analysis of this compound.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC with Derivatization | The primary amine is reacted with a labeling agent (e.g., OPA, FMOC-Cl) to form a fluorescent derivative.[6][7] | Increased sensitivity and selectivity, especially for trace-level impurities. | The derivatization step can be time-consuming and introduce variability. Reagent interference is possible.[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds on a polar stationary phase. | Well-suited for highly polar compounds that have poor retention in reversed-phase chromatography.[4] | Mobile phases often have high organic content which can be an issue for sample solubility. |
| Gas Chromatography (GC) | Separation based on volatility. | Suitable for volatile impurities. | The target molecule is not volatile and would require derivatization to increase its volatility, which can be complex.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities. Can be a primary method for quantification. | Lower sensitivity compared to HPLC for trace impurities. Requires a highly pure internal standard for qNMR. |
Diagrams
Experimental Workflow for HPLC Purity Analysis
References
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Peptidomimetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of potent and stable peptide-based therapeutics is a paramount objective. The introduction of conformational constraints into peptide backbones is a widely adopted strategy to enhance their pharmacological properties. This guide provides a detailed comparison of 4-Amino-1-Boc-piperidine-4-carboxylic acid with other cyclic amino acids, offering insights into its impact on peptide structure, stability, and bioactivity, supported by experimental data and detailed protocols.
The use of unnatural amino acids, particularly cyclic amino acids, is a cornerstone of modern medicinal chemistry.[1] These rigid structures help to pre-organize the peptide into a bioactive conformation, which can lead to increased binding affinity and selectivity for its target.[2][3] Furthermore, the constrained nature of these amino acids can protect the peptide from proteolytic degradation, thereby improving its in vivo stability and half-life.[4][5]
This compound, a bifunctional piperidine derivative, is a versatile building block in this context.[6] Its piperidine scaffold is a common motif in many pharmaceuticals, often contributing to favorable pharmacokinetic properties.[7] The Boc-protected amine and the carboxylic acid functionalities allow for its straightforward incorporation into standard solid-phase peptide synthesis (SPPS) protocols.[8]
Comparative Performance Analysis
To objectively evaluate the utility of this compound, this guide compares its effects on peptide properties against other commonly used cyclic amino acids. The following tables summarize quantitative data from studies where these amino acids were incorporated into peptide sequences.
Conformational Effects
The introduction of a cyclic amino acid can significantly influence the secondary structure of a peptide. Circular Dichroism (CD) spectroscopy is a widely used technique to assess these changes, particularly the induction or stabilization of α-helical or β-turn conformations.[9][10][11]
| Cyclic Amino Acid | Peptide Sequence Context | Observed Conformational Change | Reference |
| 4-Aminopiperidine-4-carboxylic acid (Api) | Antimicrobial Peptide (17KKV-Aib derivative) | Preserved α-helical structure | [12] |
| 1-Aminocyclopentanoic acid (Ac₅c) | Antimicrobial Peptide (17KKV-Aib derivative) | Enhanced α-helical structure | [12] |
| 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) | Boc-Adt-Adt-NHMe | Induced Type-III β-turn | [13] |
Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases.[5] Incorporating constrained amino acids can enhance resistance to enzymatic cleavage. The following data compares the stability of peptides containing different cyclic amino acids in the presence of proteinase K, a broad-spectrum serine protease.[14]
| Cyclic Amino Acid | Peptide Sequence Context | % Peptide Remaining (after 24h with Proteinase K) | Reference |
| 4-Aminopiperidine-4-carboxylic acid (Api) | Antimicrobial Peptide (17KKV-Aib derivative) | > 60% | [12] |
| Parent Peptide (without Api) | Antimicrobial Peptide (17KKV-Aib) | < 20% | [12] |
| Ornithine/Diaminobutanoic acid | Antimicrobial Peptide (17KKV-Aib derivative) | Demonstrated tolerance against digestive enzymes | [12] |
Biological Activity
The ultimate goal of incorporating cyclic amino acids is to improve the biological activity of the peptide. This is often quantified by measuring the binding affinity to a receptor or the inhibitory concentration (IC50) in a functional assay.
| Cyclic Amino Acid | Peptide/Peptidomimetic | Target | Bioactivity Metric (Kᵢ or IC₅₀) | Reference |
| Piperidine-3-carboxylic acid (Nip) | Endomorphin-2 analog | μ-Opioid Receptor (MOR) | High affinity (picomolar range) | [15] |
| General Diazacyclic Peptidomimetics | Opioid Peptidomimetics | MOR, DOR, KOR | Variable affinity, with some compounds showing good affinity for all three receptors | [16] |
| Cyclic Peptide with Disulfide Bond | CTLA-4 binder | CTLA-4 | IC₅₀ = 11.5 μM | [17] |
Experimental Protocols
To aid in the practical application of this comparative data, detailed protocols for key experiments are provided below.
Protocol for Proteolytic Stability Assay (Proteinase K)
This protocol outlines the steps to assess the stability of a peptide containing a cyclic amino acid against proteinase K digestion.[6][8][12]
-
Reagent Preparation:
-
Prepare a stock solution of the peptide at a concentration of 1 mg/mL in an appropriate buffer (e.g., 10 mM phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of Proteinase K at a concentration of 1 mg/mL in the same buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the Proteinase K stock solution to achieve a final protease concentration of 100 µg/mL. A typical working concentration for Proteinase K is 50–100µg/ml.[14]
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of a quenching solution (e.g., 1% trifluoroacetic acid in water).
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak area of the intact peptide at each time point and express it as a percentage of the peak area at time zero.
-
Protocol for Circular Dichroism (CD) Spectroscopy
This protocol describes how to determine the secondary structure of a peptide using CD spectroscopy.[9][18]
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 100 µM. The buffer should have low absorbance in the far-UV region.[9]
-
Prepare a buffer blank containing the same buffer without the peptide.
-
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), and scan speed (e.g., 50 nm/min).
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer blank in a quartz cuvette with a 1 mm path length.
-
Rinse the cuvette thoroughly and then record the spectrum of the peptide solution under the same conditions.
-
Typically, an average of three scans is taken to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band at ~218 nm).
-
Protocol for IC50 Determination in a Competitive Binding Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a peptidomimetic.[19][20]
-
Reagent Preparation:
-
Prepare a stock solution of the target receptor and a labeled ligand (e.g., radiolabeled or fluorescently labeled) in a suitable assay buffer.
-
Prepare a serial dilution of the test peptide (inhibitor) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the receptor and the labeled ligand to each well.
-
Add the serially diluted test peptide to the respective wells. Include control wells with no inhibitor (100% binding) and wells with a saturating concentration of a known potent inhibitor or no receptor (0% binding).
-
-
Incubation:
-
Incubate the plate at a constant temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the amount of bound labeled ligand. The detection method will depend on the label used (e.g., scintillation counting for radiolabels, fluorescence polarization for fluorescent labels).
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the specific binding.[20]
-
Visualizing the Workflow
The following diagram illustrates a general workflow for the design and evaluation of peptides incorporating constrained cyclic amino acids.
Conclusion
The strategic incorporation of this compound and other cyclic amino acids is a powerful tool in the arsenal of drug discovery scientists. By carefully selecting the appropriate constrained building block, researchers can fine-tune the conformational, stability, and biological properties of peptides to develop more effective and durable therapeutics. The data and protocols presented in this guide offer a starting point for the rational design and evaluation of novel peptidomimetics.
References
- 1. rsc.org [rsc.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. peptide.com [peptide.com]
- 8. promega.com [promega.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteinase K digestion [protocols.io]
- 14. Proteinase K Protocol [worldwide.promega.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. benchchem.com [benchchem.com]
- 20. courses.edx.org [courses.edx.org]
A Comparative Guide to the Structural Analysis of Peptides Containing 4-Amino-1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced stability, receptor affinity, and specific conformational preferences. Among these, 4-Amino-1-Boc-piperidine-4-carboxylic acid (Abpc), a cyclic β-amino acid analogue, has garnered significant interest as a conformational constraint. This guide provides a comparative structural analysis of Abpc-containing peptides, offering insights into their structural properties and the experimental methodologies used for their characterization.
Structural Impact of Abpc Incorporation: A Comparative Overview
The introduction of Abpc into a peptide backbone imparts significant conformational rigidity. The piperidine ring, constrained by the Boc protecting group, typically adopts a chair conformation, which in turn restricts the peptide backbone's flexibility. This is in contrast to linear peptides, which can adopt a multitude of conformations in solution. The conformational constraint imposed by Abpc is often compared to that of other well-studied non-proteinogenic amino acids like α-aminoisobutyric acid (Aib). While both induce ordered structures, the nature of the constraint differs. Aib, with its gem-dimethyl substitution, strongly promotes helical conformations, such as 3_10- and α-helices.[1][2] In contrast, the piperidine ring of Abpc introduces a more localized constraint, influencing the local backbone dihedral angles and potentially stabilizing turn structures.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the structural parameters of Abpc-containing peptides with alternatives is hampered by the limited availability of high-resolution structural data in the public domain for Abpc-peptides. However, we can extrapolate and compare with well-characterized constrained peptides, such as those containing Aib, to highlight the expected differences in experimental data.
Table 1: Comparison of Conformational Parameters (NMR Spectroscopy)
| Parameter | Peptide with Aib | Peptide with Abpc (Predicted) | Unconstrained Peptide (e.g., with Alanine) |
| ³JHNα Coupling Constant | ~3-4 Hz (in a helical conformation)[3] | Expected to be in a defined range indicative of a constrained conformation. | ~6-8 Hz (in a random coil)[3] |
| Amide Proton Temperature Coefficient | < -4.5 ppb/K (intramolecularly H-bonded)[3] | Expected to be < -4.5 ppb/K if involved in a stable hydrogen bond within a turn or helical structure. | > -4.5 ppb/K (solvent exposed)[3] |
| Key NOE Contacts | Sequential dαN(i, i+1) and medium-range dαβ(i, i+3), dNN(i, i+2) contacts indicative of helices. | Expected short to medium-range NOEs consistent with turn or helical structures involving the Abpc residue. | Primarily sequential dαN(i, i+1) and dNN(i, i+1) contacts, indicative of an extended or random coil conformation. |
Table 2: Comparison of Thermodynamic Stability
| Parameter | Peptide with Aib | Peptide with Abpc (Predicted) | Unconstrained Peptide |
| Melting Temperature (Tm) | Significantly increased compared to unconstrained analogues. | Expected to show increased thermal stability due to reduced conformational entropy. | Lower Tm, indicative of less stable secondary structure. |
| Proteolytic Stability | Enhanced resistance to enzymatic degradation.[4] | Expected to have enhanced proteolytic stability due to the non-natural amino acid structure. | Susceptible to cleavage by proteases. |
Experimental Protocols
Peptide Synthesis
Peptides containing Abpc are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
-
Resin Preparation: A suitable resin, such as Rink amide resin for C-terminal amides, is swelled in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-Abpc-OH, is activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.
-
Cleavage and Deprotection: After the final coupling step, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O). The concentration should typically be in the millimolar range.
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to correlate the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).
-
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography can provide a high-resolution static picture of the peptide's conformation in the solid state.
-
Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the atomic coordinates of the peptide can be determined and a 3D model is built and refined.
Computational Modeling
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of Abpc-containing peptides.
-
System Setup: A starting structure of the peptide is placed in a simulation box filled with a chosen solvent (e.g., water).
-
Force Field Parameterization: The force field parameters for the non-standard Abpc residue need to be developed or validated.
-
Simulation: The system is subjected to energy minimization, followed by a period of equilibration. A production MD simulation is then run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Analysis: The trajectory from the MD simulation is analyzed to determine the preferred conformations, dihedral angle distributions, and hydrogen bonding patterns.
Mandatory Visualizations
References
Comparative Guide to the Biological Activity of Compounds Derived from 4-Amino-1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile scaffold, 4-Amino-1-Boc-piperidine-4-carboxylic acid. This key building block is instrumental in the development of novel therapeutics, particularly in the areas of opioid receptor modulation and sirtuin inhibition.
Overview of Biological Activities
Derivatives of this compound have shown significant potential in modulating the activity of key biological targets. Notably, these compounds have been investigated as:
-
Opioid Receptor Modulators: The piperidine core is a common feature in many potent and selective opioid receptor ligands. By modifying the amino and carboxylic acid functionalities of the parent molecule, researchers can fine-tune the affinity and efficacy of these compounds for mu (µ), delta (δ), and kappa (κ) opioid receptors. This has led to the development of novel analgesics with potentially reduced side effects compared to traditional opioids.
-
SIRT2 Inhibitors: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase implicated in various cellular processes, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases and cancer. The this compound scaffold has been utilized to create potent and selective SIRT2 inhibitors.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of representative compounds derived from this compound and related structures.
| Compound ID | Structure | Target | Biological Activity | Reference |
| Opioid Modulator Analog 1 | 4-substituted piperidine | MOR/DOR | Ki (MOR) = 0.29 nM, Ki (DOR) = 6.6 nM | [1] |
| SIRT2 Inhibitor Analog 1 | Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT1, SIRT2, SIRT3 | IC50 (SIRT1) = 3.6 nM, IC50 (SIRT2) = 2.7 nM, IC50 (SIRT3) = 4.0 nM | |
| Antifungal Analog 1 | N-dodecyl-4-aminopiperidine derivative | Ergosterol Biosynthesis | MIC range (Candida spp.) = 1–4 µg/mL, MIC range (Aspergillus spp.) = 1–8 µg/mL | [2] |
Note: The presented data for the opioid modulator is based on a closely related 4-substituted piperidine structure due to the limited availability of public data on direct derivatives of this compound.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of a test compound for opioid receptors.
1. Materials:
- Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
- Radioligand (e.g., [³H]diprenorphine)
- Test compound
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., Naloxone)
- 96-well plates
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the plate to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
1. Materials:
- Recombinant human SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
- NAD+
- Test compound
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2)
- Developer solution (containing a protease to cleave the deacetylated substrate and release a fluorescent signal)
- 96-well black plates
- Fluorescence plate reader
2. Procedure:
- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control.
- Pre-incubate the mixture at room temperature.
- Initiate the reaction by adding the fluorogenic substrate.
- Incubate the plate at 37°C to allow for deacetylation.
- Stop the reaction and develop the signal by adding the developer solution.
- Incubate at 37°C to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
3. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting dose-response curve.
Antifungal Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[2]
1. Materials:
- Fungal isolate
- Culture medium (e.g., RPMI-1640)
- Test compound
- 96-well microtiter plates
- Spectrophotometer or microplate reader
2. Procedure:
- Prepare a standardized inoculum of the fungal isolate.
- Prepare serial two-fold dilutions of the test compound in the culture medium in a 96-well plate.
- Inoculate each well with the fungal suspension.
- Include a positive control (fungus with no compound) and a negative control (medium only).
- Incubate the plate at an appropriate temperature and for a sufficient time to allow for fungal growth in the positive control wells.
- Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in growth compared to the positive control.
Visualizations
Experimental Workflow for Opioid Receptor Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
Signaling Pathway of Opioid Receptor Activation
Caption: Simplified signaling cascade upon opioid receptor activation.
References
A Comparative Guide to Alternatives for 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing pharmacological properties. 4-Amino-1-Boc-piperidine-4-carboxylic acid, a cyclic diamino acid, is a valuable building block for introducing conformational constraints into peptides, thereby improving their stability, binding affinity, and biological activity. This guide provides an objective comparison of this key compound with its alternatives, supported by experimental data, to inform rational peptide design.
Introduction to this compound and Its Role
This compound is a derivative of piperidine, a six-membered heterocyclic ring. Its rigid structure, when incorporated into a peptide backbone, restricts conformational flexibility. This pre-organization of the peptide into a more defined three-dimensional structure can lead to a lower entropic penalty upon binding to its target, potentially increasing binding affinity. Furthermore, the cyclic nature and the α,α-disubstituted pattern can sterically hinder the approach of proteases, thus enhancing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.
Alternatives to this compound
A variety of other cyclic and constrained amino acids can be employed to achieve similar or distinct conformational effects in peptides. The choice of a specific building block depends on the desired structural outcome and the specific biological context. Key alternatives include:
-
Other Piperidine-Based Analogs: Modifications to the piperidine ring, such as substitutions at different positions or the introduction of heteroatoms, can fine-tune the conformational preferences and physicochemical properties of the resulting peptide.
-
Proline and its Derivatives: Proline, a five-membered cyclic amino acid, is a well-known "helix breaker" and inducer of turns in peptide structures. Its derivatives, such as hydroxyproline, offer additional points for modification and can influence the stability of secondary structures like the collagen triple helix.
-
Azetidine-2-carboxylic Acid: This four-membered ring analog of proline imposes even greater conformational restriction on the peptide backbone.
-
Other Cyclic and Bridged Amino Acids: A diverse array of synthetic cyclic amino acids and stapled peptide strategies (e.g., hydrocarbon stapling) are available to enforce specific secondary structures, such as α-helices.
Performance Comparison: A Data-Driven Analysis
The selection of a suitable building block is a critical decision in peptide design. The following tables summarize quantitative data from various studies to facilitate a comparison of 4-aminopiperidine-4-carboxylic acid (Api) and its alternatives.
Table 1: Impact on Antimicrobial and Hemolytic Activity of a Magainin 2 Analog
| Peptide Sequence | Minimum Inhibitory Concentration (MIC) against E. coli (µM) | Hemolytic Activity (HC50, µM) | Helical Content (%) (from CD Spectra) |
| 17KKV-Aib (Parent Peptide) | 6.25 | >100 | 45 |
| 17K(Api)V-Aib | 6.25 | 50 | 43 |
| 17KK(Api)-Aib | 6.25 | 25 | 46 |
Data extracted from a study on antimicrobial peptides where Lysine (K) was substituted with 4-aminopiperidine-4-carboxylic acid (Api).[1]
Table 2: General Comparison of Constrained Amino Acids in Peptide Design
| Amino Acid Type | Primary Conformational Effect | Key Advantages | Considerations |
| 4-Aminopiperidine-4-carboxylic Acid (Api) | Induces and stabilizes helical structures; restricts backbone flexibility. | Enhances proteolytic stability and can improve water solubility.[1] | Can increase hemolytic activity in some sequences.[1] |
| Proline (Pro) | Induces β-turns; acts as a helix breaker.[2] | Well-established for introducing turns and kinks in peptide chains.[2] | Limited to inducing turn conformations. |
| Hydroxyproline (Hyp) | Stabilizes collagen triple helices through stereoelectronic effects.[3] | Can be further functionalized.[3] | Specific to certain structural motifs. |
| Azetidine-2-carboxylic Acid (Aze) | Imposes significant backbone constraints, affecting peptide bond geometry. | Can significantly alter peptide conformation and stability. | Synthesis and incorporation can be more challenging. |
| Stapled Peptides | Enforces and stabilizes α-helical structures. | Can dramatically improve proteolytic resistance and cell permeability. | Requires synthesis of specialized di-olefin amino acids and a cyclization step. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid:
-
Couple 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid using the same procedure as for standard amino acids. Due to potential steric hindrance, a double coupling may be necessary to ensure complete reaction.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of a modified peptide in the presence of a protease.
Materials:
-
Modified peptide and control peptide (unmodified sequence)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Prepare solutions of the modified and control peptides in the assay buffer.
-
Add the protease solution to each peptide solution to initiate the enzymatic reaction. A typical peptide-to-enzyme ratio is 100:1 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the quenching solution to the aliquot to stop the enzymatic degradation.
-
-
Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life (t½) of the peptides.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy for Helical Content Analysis
This protocol provides a method for determining the secondary structure, particularly the α-helical content, of a peptide.
Materials:
-
Peptide solution of known concentration
-
Appropriate solvent (e.g., phosphate buffer, trifluoroethanol)
-
CD spectrometer
-
Quartz cuvette (e.g., 0.1 cm path length)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the chosen solvent to a final concentration suitable for CD analysis (typically in the µM range).
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge.
-
Set the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the CD spectrum of the peptide solution from approximately 260 nm to 190 nm.
-
Subtract the baseline spectrum from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectrum for characteristic features of α-helices, which include negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.
-
Estimate the percentage of helical content using deconvolution software or established formulas.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in peptide design and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid is a highly versatile, non-natural amino acid derivative crucial for peptide synthesis and drug discovery. Its rigid piperidine scaffold serves as a conformational constraint, making it an invaluable building block for creating peptidomimetics, novel scaffolds, and biologically active molecules with defined three-dimensional structures. The orthogonal Fmoc (base-labile) and Boc (acid-labile) protecting groups allow for selective deprotection and stepwise incorporation into complex molecular architectures.
This guide provides a comparative analysis of N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid and its structural isomer, N-Fmoc-3-amino-1-Boc-piperidine-3-carboxylic acid. Understanding the differences in their analytical characterization is essential for unambiguous identification and quality control in a research setting.
Physicochemical Properties Comparison
The two isomers share identical molecular formulas and weights, making them indistinguishable by mass spectrometry alone. Their primary differences lie in their substitution pattern, which significantly impacts their physical properties and spectroscopic signatures.
| Parameter | N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid | N-Fmoc-3-amino-1-Boc-piperidine-3-carboxylic acid |
| CAS Number | 183673-66-7 | 368866-21-1[1] |
| Molecular Formula | C₂₆H₃₀N₂O₆ | C₂₆H₃₀N₂O₆[1] |
| Molecular Weight | 466.53 g/mol | 466.54 g/mol [1] |
| Appearance | White to off-white powder | White to off-white powder |
| Typical Purity (HPLC) | ≥97.0% | ≥95%[1] |
Comparative Analytical & Spectroscopic Data
While specific experimental spectra for these exact compounds are not widely published, the following table details the expected, representative data based on their chemical structures. The key distinction arises from the molecular symmetry of the 4-substituted isomer versus the asymmetry of the 3-substituted isomer, which is most evident in the NMR spectra.
| Analysis | N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (Representative Data) | N-Fmoc-3-amino-1-Boc-piperidine-3-carboxylic acid (Representative Data) |
| ¹H NMR (400 MHz, CDCl₃) | Fmoc Group: δ 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (m, 4H), 4.2-4.5 (m, 3H, Fmoc-CH₂ & CH); Piperidine Ring: δ 3.8-4.0 (br m, 2H), 2.9-3.1 (br m, 2H), 2.1-2.3 (m, 2H), 1.7-1.9 (m, 2H); Boc Group: δ 1.45 (s, 9H) | Fmoc Group: δ 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (m, 4H), 4.2-4.5 (m, 3H, Fmoc-CH₂ & CH); Piperidine Ring: δ 4.1-4.3 (m, 1H), 3.0-3.8 (m, 3H), 2.3-2.5 (m, 1H), 1.6-2.0 (m, 3H); Boc Group: δ 1.46 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyls: ~177, 156, 155 ppm; Fmoc Aromatic: ~144, 141, 128, 127, 125, 120 ppm; Boc: ~80 (quat C), 28.5 (CH₃) ppm; Piperidine: ~67 (Fmoc-CH₂), ~58 (C4), ~47 (Fmoc-CH), ~40 (C2/C6), ~34 (C3/C5) ppm | Carbonyls: ~175, 156, 155 ppm; Fmoc Aromatic: ~144, 141, 128, 127, 125, 120 ppm; Boc: ~81 (quat C), 28.5 (CH₃) ppm; Piperidine: ~67 (Fmoc-CH₂), ~59 (C3), ~47 (Fmoc-CH), ~46 (C2/C6), ~43 (C5), ~31 (C4) ppm |
| ESI-MS | Calculated for C₂₆H₃₀N₂O₆: 466.21. Expected ions: m/z 467.2 [M+H]⁺, 489.2 [M+Na]⁺ | Calculated for C₂₆H₃₀N₂O₆: 466.21. Expected ions: m/z 467.2 [M+H]⁺, 489.2 [M+Na]⁺ |
Experimental Workflow for Quality Control
To ensure the identity, purity, and integrity of these building blocks upon receipt and before use in synthesis, a standard quality control workflow should be employed. The following diagram illustrates a typical process.
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for confirming the chemical structure and identifying the isomeric form.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument according to standard procedures to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.
-
Process the data similarly and reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is for confirming the molecular weight of the compound.
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[2] Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2] Filter the final solution through a 0.22 µm syringe filter if any particulates are visible.[2]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a TOF or Quadrupole instrument).
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[3]
-
Acquire data in positive ion mode. Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300°C, and appropriate nebulizing gas flow.[3][4]
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Identify the protonated molecule [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.
-
High-Performance Liquid Chromatography (HPLC)
This protocol is for determining the purity of the compound.
-
System Preparation:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5-1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: UV detector set to a wavelength where the Fmoc group strongly absorbs, typically 265 nm or 301 nm.
-
Gradient: A typical gradient would be 30% to 95% Mobile Phase B over 15 minutes, hold for 3 minutes, and then return to initial conditions.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is generally considered acceptable for use in synthesis.
References
- 1. 1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid 95% | CAS: 368866-21-1 | AChemBlock [achemblock.com]
- 2. 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | C26H30N2O6 | CID 2734589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 183673-71-4|4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Amino-1-Boc-piperidine-4-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Amino-1-Boc-piperidine-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. For handling large quantities or in case of dust formation, a NIOSH-approved respirator is recommended. |
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated.
-
Containment: Prevent the spill from entering drains or water sources.
-
Cleanup: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste.
Disposal Procedures for Unused or Waste Material
The primary methods for the disposal of this compound involve professional waste management services. Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
Key Disposal Options:
| Disposal Method | Description |
| Licensed Chemical Destruction Plant | The preferred method is to send the chemical to a licensed facility for destruction.[2] |
| Controlled Incineration | Incineration with flue gas scrubbing is another acceptable method for disposal.[2] |
Container Disposal: Empty containers should be triple-rinsed (or equivalent). The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to always consult your institution's specific safety guidelines and local regulations for chemical disposal, as requirements may vary. Proper disposal not only ensures a safe laboratory environment but also demonstrates a commitment to environmental stewardship.
References
Personal protective equipment for handling 4-Amino-1-Boc-piperidine-4-carboxylic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No: 183673-71-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact and irritation.[1][2][3] |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | To protect against dust particles and splashes that can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | A lab coat or chemical-resistant protective suit. | To prevent contamination of personal clothing and skin.[1][2][4] |
| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To avoid inhalation of dust which may cause respiratory tract irritation.[1][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential when handling this compound. The following diagram outlines the necessary steps from preparation to disposal.
Experimental Protocols
1. Preparation:
-
Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn as specified in the table above.
-
Equipment: Have all necessary laboratory equipment (spatulas, weighing paper, glassware, etc.) and waste containers readily available.
2. Handling:
-
Weighing: To prevent the generation of dust, carefully weigh the compound. Avoid creating dust clouds.[5]
-
Spills: In the event of a spill, do not create dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal.[5] Ensure the area is then decontaminated. Do not let the product enter drains.[5]
3. Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All surplus material and solutions should be treated as chemical waste.[7]
-
Containers: Dispose of contaminated packaging as unused product.[7]
-
Procedure: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][5] Contact a licensed professional waste disposal service for guidance.[7] Do not dispose of down the drain.[5]
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][5] If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[5][7]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.[1][5]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
